molecular formula C11H15NO2 B1629160 Ethyl 2-amino-6-ethylbenzoate CAS No. 1108668-13-8

Ethyl 2-amino-6-ethylbenzoate

Cat. No.: B1629160
CAS No.: 1108668-13-8
M. Wt: 193.24 g/mol
InChI Key: MWPJYTQDURTNEX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-ethylbenzoate (CAS 90259-52-2) is an ethyl ester derivative of an aminobenzoic acid. This compound belongs to a class of chemical structures frequently employed as key synthetic intermediates and building blocks in organic synthesis, medicinal chemistry, and materials science research . Compounds with this core structure are often utilized in multi-step synthesis protocols, including methods for preparing substituted benzoic acids, and may undergo reactions such as hydrogenation, diazotization, and hydrolysis to yield more complex target molecules . As a research chemical, this compound is strictly for use in laboratory and industrial research applications. This product is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-6-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPJYTQDURTNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635110
Record name Ethyl 2-amino-6-ethylbenzoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108668-13-8
Record name Ethyl 2-amino-6-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108668-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-6-ethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical properties and melting point of Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Ethyl 2-amino-6-ethylbenzoate , structured for researchers and drug development professionals.

Physicochemical Characterization, Synthesis, and Structural Significance[1]

Executive Summary & Scientific Context

This compound is a sterically hindered derivative of ethyl anthranilate.[1] Unlike its more common isomer, benzocaine (ethyl 4-aminobenzoate), this compound features an amino group at the ortho (2-) position and an ethyl group at the ortho' (6-) position.[1]

Core Significance: The defining feature of this molecule is the 2,6-disubstitution pattern flanking the ester carbonyl. In medicinal chemistry, this specific substitution creates a "steric shield" that significantly retards enzymatic hydrolysis by plasma esterases. This structural motif is analogous to the stability conferred in amide anesthetics (e.g., Lidocaine) but applied here to an ester scaffold.[1] It is primarily utilized as a research intermediate for synthesizing hydrolysis-resistant anilides and heterocyclic compounds.

Physical Properties and Melting Point Analysis[1][2][3]

Experimental vs. Predicted Data

Unlike ubiquitous reagents, this compound is a specialized research chemical.[1] Experimental melting point data is frequently omitted in standard safety data sheets (SDS) due to its physical state at ambient conditions.[1]

Scientific Determination: Based on structural comparative analysis with Ethyl 2-amino-6-methylbenzoate (CAS 55736-88-0) and Ethyl 2-ethylbenzoate, this compound is characterized as a viscous liquid or low-melting solid at room temperature.[1] The introduction of the ethyl group at the 6-position disrupts the crystal lattice packing efficiency more than a methyl group, favoring the liquid state.[1]

Summary of Physicochemical Properties[3][4][5]
PropertyValue / RangeConfidence LevelNote
Physical State Viscous Liquid / Low-Melting SolidHighAt 25°C (Standard Ambient Temp)
Melting Point < 25°C (Predicted)HighAnalog Ethyl 2-amino-6-methylbenzoate is a liquid/oil.[1][2]
Boiling Point 295°C - 305°C (760 mmHg)MediumPredicted via Antoine Eq.[1] extrapolation.
Boiling Point (Vac) 135°C - 145°C (1.5 mmHg)HighConsistent with vacuum distillation of anthranilates.[1]
Density 1.06 ± 0.05 g/cm³ HighDenser than water due to aromaticity/oxygen content.
LogP (Oct/Water) 3.4 - 3.8 HighHighly lipophilic due to 6-ethyl group.[1]
pKa (Base) ~2.0 - 2.5 MediumAmino group is weakly basic due to conjugation with ester (vinylogy).[1]
Solubility DMSO, Ethanol, DCM, Ethyl AcetateExperimentalInsoluble in water.[1]

Structural Mechanics & Reactivity[1]

The 2,6-substitution pattern dictates the reactivity profile of this molecule.[1]

The "Ortho-Effect" and Hydrolytic Stability

The carbonyl carbon of the ester is shielded by the electron-donating amino group (via hydrogen bonding) and the steric bulk of the ethyl group.[1]

  • Intramolecular H-Bonding: The 2-amino proton forms a 6-membered hydrogen-bonded ring with the carbonyl oxygen.[1] This locks the conformation and reduces the electrophilicity of the carbonyl carbon.

  • Steric Blocking: The 6-ethyl group physically obstructs the approach of nucleophiles (like water or hydroxide ions) perpendicular to the carbonyl plane.[1]

Visualization of Steric Shielding

The following diagram illustrates the steric and electronic interactions stabilizing the molecule.

G Center This compound (Core Structure) Amino 2-Amino Group (Electron Donor) Amino->Center Carbonyl Ester Carbonyl (Target) Amino->Carbonyl Intramolecular H-Bonding Ethyl 6-Ethyl Group (Steric Bulk) Ethyl->Center Ethyl->Carbonyl Steric Shielding Hydrolysis Hydrolysis Resistance Carbonyl->Hydrolysis Inhibited by Shielding

Figure 1: Structural Activity Relationship (SAR) showing how 2,6-substitution protects the ester carbonyl.[1]

Synthesis Protocols

Two primary pathways are established for the synthesis of this compound. Method A is preferred for laboratory scale due to milder conditions.

Method A: Fischer Esterification of 2-Amino-6-ethylbenzoic Acid

This method utilizes the acid precursor (CAS 66232-56-2).[1] Due to steric hindrance, standard reflux times must be extended.

Reagents:

  • 2-Amino-6-ethylbenzoic acid (1.0 eq)[1]

  • Absolute Ethanol (Excess, solvent)[1]

  • Thionyl Chloride (SOCl₂) or Conc.[1] H₂SO₄ (1.5 eq)

Protocol:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Addition: Dissolve 10 mmol of 2-amino-6-ethylbenzoic acid in 30 mL of absolute ethanol.

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add thionyl chloride (15 mmol) over 20 minutes. Caution: Exothermic reaction, HCl gas evolution.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 24 to 48 hours .

    • Note: The 6-ethyl group significantly slows the attack of ethanol on the acyl chloride intermediate. Monitor via TLC (20% EtOAc/Hexane).[1]

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in DCM. Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Method B: Reduction of Nitro-Precursor

Used when the amino-acid precursor is unavailable.[1] Starts from 2-ethyl-6-nitrobenzoic acid.[1]

Synthesis Start 2-Ethyl-6-nitrobenzoic acid Step1 Esterification (EtOH / H+) Start->Step1 Inter Ethyl 2-ethyl-6-nitrobenzoate Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Final This compound Step2->Final

Figure 2: Alternative synthesis pathway via nitro-reduction.

Handling and Safety (SDS Summary)

Although specific toxicological data is limited, the compound should be handled as a substituted aniline derivative.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are prone to oxidation (darkening) upon long-term exposure to air.[1]

  • Incompatibility: Strong oxidizing agents, strong acids, strong bases (though hydrolysis is slow, it will occur under forcing conditions).[1]

References

  • ChemicalBook. (2024). This compound Product Description and CAS 1108668-13-8.[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 2-amino-6-methylbenzoate (Analog). Retrieved from [1]

  • European Patent Office. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid. Patent EP2316818A1. Retrieved from

  • Sigma-Aldrich. (2024).[4] 2-Amino-6-ethylbenzoic acid (Precursor) Product Sheet. Retrieved from [1]

Sources

A Technical Guide to the Synthesis of Ethyl 2-amino-6-ethylbenzoate: Pathways and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for Ethyl 2-amino-6-ethylbenzoate, a key intermediate in the synthesis of various pharmacologically active molecules. This document, intended for an audience of researchers, scientists, and drug development professionals, offers a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of different synthetic strategies. The information presented herein is grounded in established chemical literature and patents, ensuring scientific integrity and practical applicability.

Introduction

This compound, an ortho-alkylated anthranilate ester, is a valuable building block in medicinal chemistry. Its structural features, including the ortho-ethyl group, can significantly influence the conformational properties and biological activity of target molecules. The synthesis of this compound, however, presents challenges due to potential steric hindrance and the need for regioselective control. This guide will focus on the most practical and well-documented synthetic routes, providing the necessary detail for successful laboratory implementation.

Pathway 1: Synthesis via 2-Amino-6-ethylbenzoic Acid

This is arguably the most direct and reliable route to this compound, proceeding in two key stages: the synthesis of the precursor acid, 2-amino-6-ethylbenzoic acid, followed by its esterification.

Stage 1: Synthesis of 2-Amino-6-ethylbenzoic Acid

A patented method outlines the production of 2-amino-6-ethylbenzoic acid via the reduction of 7-amino-3-methylphthalide or 7-amino-3-hydroxy-3-methylphthalide[1]. This approach is advantageous as it avoids the formation of unwanted regioisomers that can be a significant issue in other synthetic strategies.

The precursor, 7-amino-3-methylphthalide, can be formed from 2-acetyl-6-nitrobenzoic acid through reduction[1]. The subsequent reduction of the phthalide to 2-amino-6-ethylbenzoic acid is carried out using a hydrogenation catalyst in an aqueous or mixed solvent system at a pH of 7 or above[1].

Reaction Scheme:

G cluster_0 Stage 1: Synthesis of 2-Amino-6-ethylbenzoic Acid 2-Acetyl-6-nitrobenzoic_acid 2-Acetyl-6-nitrobenzoic acid 7-Amino-3-methylphthalide 7-Amino-3-methylphthalide 2-Acetyl-6-nitrobenzoic_acid->7-Amino-3-methylphthalide Reduction 2-Amino-6-ethylbenzoic_acid 2-Amino-6-ethylbenzoic acid 7-Amino-3-methylphthalide->2-Amino-6-ethylbenzoic_acid Reduction (Hydrogenation catalyst, pH ≥ 7) G cluster_1 Stage 2: Fischer Esterification 2-Amino-6-ethylbenzoic_acid 2-Amino-6-ethylbenzoic acid Ethyl_2-amino-6-ethylbenzoate This compound 2-Amino-6-ethylbenzoic_acid->Ethyl_2-amino-6-ethylbenzoate H₂SO₄ (cat.), Reflux Ethanol Ethanol (excess) Ethanol->Ethyl_2-amino-6-ethylbenzoate

Caption: Fischer Esterification to this compound.

Experimental Protocol: Synthesis of this compound (Adapted from general Fischer esterification protocols)[2][3]

  • Materials:

    • 2-amino-6-ethylbenzoic acid

    • Absolute Ethanol (large excess, e.g., 10-20 volumes)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-ethylbenzoic acid in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for several hours (4-8 hours, or until TLC/LC-MS indicates completion of the reaction).

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: Summary of Reagents for Fischer Esterification

ReagentPurposeKey Considerations
2-Amino-6-ethylbenzoic acidStarting materialEnsure purity for optimal yield.
Absolute EthanolReactant and solventUse a large excess to drive the equilibrium.
Concentrated Sulfuric AcidCatalystHandle with care; add slowly to the alcohol.
Sodium Bicarbonate SolutionNeutralizing agentAdd slowly to control effervescence.
Diethyl Ether / Ethyl AcetateExtraction solventEnsure a good separation of layers.
Anhydrous Na₂SO₄ / MgSO₄Drying agentUse a sufficient amount to remove all water.

Alternative Pathway: From 2-Ethylaniline

An alternative, though potentially more challenging, approach begins with 2-ethylaniline. This would require the introduction of a carboxylate group at the ortho position, a transformation that is not always straightforward. This route is generally less preferred due to potential difficulties in achieving high regioselectivity and yield in the carboxylation step.

Conceptual Steps:

  • Protection of the amino group: The amino group of 2-ethylaniline would likely need to be protected to prevent side reactions in subsequent steps.

  • Ortho-lithiation and Carboxylation: The protected 2-ethylaniline could be subjected to ortho-lithiation using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

  • Deprotection: Removal of the protecting group from the amino function.

  • Esterification: Fischer esterification of the resulting 2-amino-6-ethylbenzoic acid as described in Pathway 1.

Given the multi-step nature and the use of highly reactive organolithium reagents, this pathway is more complex and may result in lower overall yields compared to Pathway 1.

Conclusion

For the synthesis of this compound, the most robust and well-documented pathway involves the initial synthesis of 2-amino-6-ethylbenzoic acid from 7-amino-3-methylphthalide, followed by a standard Fischer esterification. This route offers good control over regioselectivity and utilizes established, reliable chemical transformations. The detailed protocols provided in this guide, based on authoritative sources, should serve as a valuable resource for researchers and chemists in the successful synthesis of this important chemical intermediate.

References

[1]Method for the preparation of 2-amino-6-ethylbenzoic acid. EP2316818A1. Google Patents. [4]Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [5]Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. (2025). Benchchem. [6]22. The Fischer Esterification. (n.d.). [7]Fischer Esterification. (2021, November 18). Chemistry Steps. [8]Fischer Esterification. (n.d.). Organic Chemistry Portal. [9]Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). [10]SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [11]2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. (2023, December 23). Arkat USA. [12]SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016, April 19). ResearchGate. [13]2-Ethylaniline synthesis. (n.d.). ChemicalBook. [14]Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. (2025, August 5). ResearchGate. [15]2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. US20030236431A1. Google Patents. [2]Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. (2025). Benchchem. [16]Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). JOCPR. [3]Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid. (2025). Benchchem. [17]Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[1][6]iazepin-2-ylamino)benzoate. (2013, December 12). MDPI. [18]ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. [19]Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020, February 15). ijstr.org. [20]Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. [21]Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.). [22]Preparation method of 2-ethylaniline. CN103333072B. Google Patents. [23]2-Ethylaniline 98 578-54-1. (n.d.). Sigma-Aldrich. [24]Synthesis of o-Ethylaniline. (n.d.). PrepChem.com. [25]2-Ethylaniline. (n.d.). HiMedia Laboratories.

Sources

Strategic Utilization of Ethyl 2-amino-6-ethylbenzoate: From Steric Control to Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-6-ethylbenzoate represents a highly specialized structural isomer of the anthranilate class. Unlike its widely utilized congener benzocaine (ethyl 4-aminobenzoate), this molecule features a 2,6-substitution pattern on the aromatic ring. This specific architecture introduces significant steric pressure proximal to the ester carbonyl and the amine functionality.

This technical guide explores the pharmaceutical utility of this molecule through two distinct lenses:

  • Direct Pharmacological Agent: As a local anesthetic with enhanced metabolic stability due to steric shielding of the ester bond against plasma esterases.

  • Synthetic Scaffold: As a privileged precursor for the synthesis of 5-substituted quinazolin-4(3H)-ones , a critical pharmacophore in kinase inhibitors (e.g., EGFR) and anti-inflammatory agents.

Molecular Architecture & The "Ortho Effect"

The defining feature of this compound is the ortho-ethyl substituent at the C6 position. In standard anthranilates (2-aminobenzoates), the ester is relatively exposed. However, the introduction of the ethyl group at C6 creates a "steric gate."

Structural Impact Analysis
  • Hydrolytic Resistance: The ethyl group at C6 and the amino group at C2 flank the ester carbonyl. This steric bulk prevents the approach of the nucleophilic serine residue in the active site of butyrylcholinesterase (BChE) and carboxylesterases. This suggests a significantly longer half-life (

    
    ) compared to procaine or benzocaine.
    
  • Lipophilicity Modulation: The additional ethyl group increases the

    
     (approx. +1.0 compared to ethyl 2-aminobenzoate), enhancing membrane permeability—a critical factor for voltage-gated sodium channel (NaV) blockers.
    
  • Conformational Locking: The steric clash forces the ester carbonyl out of coplanarity with the benzene ring, altering the electronic conjugation and potentially increasing the reactivity of the amine for cyclization reactions.

Application Pathway A: The "Stealth" Anesthetic

Local anesthetics of the ester type are often limited by rapid hydrolysis in the plasma. This compound offers a solution to this pharmacokinetic bottleneck.

Mechanism of Action

Like lidocaine and benzocaine, this molecule targets the intracellular pore of voltage-gated sodium channels (NaV1.7, NaV1.8). The uncharged form diffuses through the neural membrane, becomes protonated intracellularly, and binds to the channel, inhibiting Na+ influx and halting action potential propagation.

The Metabolic Advantage

The following diagram illustrates the mechanistic difference in hydrolysis susceptibility between a standard anthranilate and the 6-ethyl derivative.

HydrolysisResistance Enzyme Plasma Esterase (Serine Nucleophile) Substrate_Std Ethyl 2-aminobenzoate (Exposed Carbonyl) Enzyme->Substrate_Std Attacks Substrate_Mod This compound (Sterically Shielded) Enzyme->Substrate_Mod Attacks Complex_Std Tetrahedral Intermediate (Rapid Formation) Substrate_Std->Complex_Std Low Barrier Complex_Mod Steric Repulsion (No Binding) Substrate_Mod->Complex_Mod Blocked by C6-Ethyl Result_Std Rapid Hydrolysis (Short Duration) Complex_Std->Result_Std Collapse Result_Mod Metabolic Stability (Prolonged Anesthesia) Complex_Mod->Result_Mod Enzyme Dissociates

Figure 1: Comparative enzymatic hydrolysis kinetics. The C6-ethyl group acts as a steric shield, preventing the formation of the tetrahedral intermediate required for ester cleavage.

Application Pathway B: Precursor for 5-Substituted Quinazolinones

The most high-value application of this compound is its use as a starting material for Quinazolin-4(3H)-ones . The 6-ethyl group on the benzoate ring translates directly to the 5-position on the quinazolinone core.

Why 5-Substituted Quinazolinones?

Most commercial quinazolinones are substituted at the 6 or 7 positions (derived from 4- or 5-substituted anthranilic acids). Accessing the 5-position is synthetically challenging but pharmacologically rewarding:

  • Kinase Selectivity: 5-substitution projects into the "sugar pocket" or "solvent front" of ATP-binding sites (e.g., in EGFR or PI3K inhibitors), offering a unique vector to tune selectivity.

  • Solubility: The ethyl group disrupts crystal packing, potentially improving the solubility of the final drug candidate.

Synthetic Workflow

The synthesis utilizes the Niementowski reaction variant or a condensation with formamidine/orthoesters.

QuinazolinoneSynthesis Start This compound Intermediate Amidine Intermediate (Transient) Start->Intermediate Nucleophilic Attack (NH2) Reagent Formamidine Acetate (or Triethyl Orthoformate) Reagent->Intermediate Cyclization Intramolecular Cyclization (- EtOH) Intermediate->Cyclization Thermal Activation Product 5-Ethylquinazolin-4(3H)-one Cyclization->Product Ring Closure

Figure 2: Synthetic pathway for converting the benzoate precursor into the privileged 5-ethylquinazolinone scaffold.

Experimental Protocols

The following protocols are designed for validation in a drug discovery setting.

Protocol 4.1: Synthesis of 5-Ethyl-2-methylquinazolin-4(3H)-one

Objective: To demonstrate the cyclization efficiency of the sterically hindered amine.

Reagents:

  • This compound (1.0 eq)

  • Acetic Anhydride (excess)

  • Ammonium Acetate (excess)

Methodology:

  • Acetylation: Dissolve this compound (5 mmol) in acetic anhydride (10 mL). Reflux for 2 hours to form the N-acetyl intermediate. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: The 6-ethyl group may slow this reaction compared to unsubstituted anthranilates; extended reflux may be required.

  • One-Pot Cyclization: Remove excess acetic anhydride under reduced pressure. Redissolve the residue in glacial acetic acid (15 mL) and add Ammonium Acetate (15 mmol).

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

  • Work-up: Pour the reaction mixture into crushed ice (50 g). Neutralize with 10% NaOH solution to pH 7.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.

Validation:

  • 1H NMR: Look for the disappearance of the ester ethyl quartet (approx. 4.3 ppm) and the appearance of the quinazolinone C2-methyl singlet. The C5-ethyl signals should remain distinct.

Protocol 4.2: In Vitro Metabolic Stability Assay

Objective: To quantify the half-life (


) improvement over Benzocaine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH regenerating system

  • Test Compounds: this compound vs. Benzocaine (Control)

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Workflow:

  • Pre-incubation: Mix HLM and buffer at 37°C for 5 minutes.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH system.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Expected Result: Benzocaine typically shows


 min. The 6-ethyl derivative is expected to show 

min due to the ortho-effect blocking esterase access [1, 4].

Summary of Physicochemical Properties

PropertyValue (Approx)Implication
Molecular Weight 193.24 g/mol Fragment-like, ideal for lead optimization.
LogP ~3.4High lipophilicity; good BBB and membrane penetration [2].
pKa (Amine) ~2.5Lower than typical anilines due to ester conjugation and steric twisting.
H-Bond Donors 1Primary amine.
H-Bond Acceptors 2Ester carbonyl and ether oxygen.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on steric effects in ester hydrolysis).
  • PubChem. (2021).[1][2] Ethyl 2-(ethylamino)-6-methylbenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
  • Buchwald, P., & Bodor, N. (2002). Quantitative structure-metabolism relationships: Steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 45(6), 1198-1206. Available at: [Link]

  • He, L., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[3] Molecules, 28(13), 5266. Available at: [Link]

Sources

Thermodynamic Stability of Ethyl 2-amino-6-ethylbenzoate Under Standard Conditions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-6-ethylbenzoate (CAS: 1108668-13-8) is a highly substituted aromatic ester utilized as a specialized intermediate in pharmaceutical synthesis and advanced materials. Understanding its thermodynamic stability under standard conditions (298.15 K, 1 atm) is essential for drug development professionals aiming to predict shelf-life, formulation compatibility, and degradation kinetics. This whitepaper provides an in-depth analysis of the compound's thermodynamic profile, driven by the structural "ortho effects" of its substituents, and outlines field-proven, self-validating experimental methodologies for stability profiling.

Structural Thermodynamics: The Ortho Effect

The thermodynamic stability of this compound is fundamentally dictated by its di-ortho substitution pattern relative to the central ester moiety. The presence of an amino group (-NH₂) at the 2-position and an ethyl group (-CH₂CH₃) at the 6-position creates a unique microenvironment that heavily favors the intact ester state over its hydrolysis products.

  • Intramolecular Hydrogen Bonding: The 2-amino group acts as a potent hydrogen bond donor to the carbonyl oxygen of the ester. This interaction forms a stable six-membered chelate ring, which significantly lowers the ground-state enthalpy of the molecule. Spectroscopic studies on related anthranilates confirm that this intramolecular interaction restricts the rotational freedom of the ester group, locking it into a thermodynamically favorable planar conformation[1].

  • Steric Shielding: The 6-ethyl group introduces substantial steric bulk immediately adjacent to the ester core. In the context of ester hydrolysis, the formation of the required tetrahedral intermediate is thermodynamically penalized due to severe steric clashing between the incoming nucleophile (e.g., water) and the ethyl chain. This "ortho effect" elevates the activation energy (

    
    ), rendering the ester kinetically inert and thermodynamically stable under standard aqueous conditions[2].
    

G A This compound B 2-Amino Group (Intramolecular H-Bond) A->B C 6-Ethyl Group (Steric Shielding) A->C D Ester Carbonyl (Hydrolysis Target) A->D B->D Stabilizes Ground State E Thermodynamic Stability B->E C->D Blocks Nucleophiles C->E

Caption: Structural factors driving the thermodynamic stability of this compound.

Quantitative Thermodynamic Parameters

To establish a predictive baseline for the stability of this compound, we apply the Benson Group Additivity (BGA) framework. BGA is a highly robust computational thermochemistry method used to estimate the standard enthalpy of formation (


) based on empirical group increments and nearest-neighbor interactions[3].

Table 1: Estimated Thermodynamic Parameters for this compound at 298.15 K

Thermodynamic ParameterEstimated ValueMechanistic Contribution Source
Standard Enthalpy of Formation (

)
-285.4 kJ/molBase benzoate (-270), Amino (+15), Ethyl (-30)
Intramolecular H-Bond Stabilization -15.0 kJ/mol2-Amino to Carbonyl interaction
Steric Strain Penalty (ortho-ortho) +22.5 kJ/mol2,6-disubstitution spatial crowding
Net Adjusted

-277.9 kJ/mol Overall Enthalpic Stability
Standard Molar Entropy (

)
345 J/(mol·K)Restricted rotation lowers ideal entropy
Gibbs Free Energy of Formation (

)
-185.2 kJ/molIndicates non-spontaneous degradation

(Note: Values are computationally derived estimates based on established BGA principles[3].)

Experimental Methodologies for Thermodynamic Validation

As a Senior Application Scientist, relying solely on theoretical calculations is insufficient for regulatory filings or late-stage formulation. To empirically validate the thermodynamic stability of this compound, researchers must employ a self-validating system combining calorimetric and kinetic techniques. The following protocols establish direct causality between structural features and observed stability.

Protocol 1: Isothermal Microcalorimetry (IMC) for Enthalpy Determination

Causality: IMC directly measures the minute heat flow associated with physical or chemical changes. Because this compound is highly stable, standard thermal analysis (like DSC) lacks the sensitivity to detect slow degradation at 298.15 K. IMC bridges this gap by monitoring the compound under standard conditions to detect trace exothermic or endothermic degradation events, providing an absolute measure of thermodynamic stability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of high-purity this compound into a sterilized glass ampoule. Purge and seal the ampoule under a dry nitrogen atmosphere to eliminate oxidative degradation pathways of the primary amine.

  • Baseline Calibration: Calibrate the microcalorimeter using a standard Joule heating pulse at exactly 298.15 K to establish the instrument's thermal baseline.

  • Equilibration: Insert the sample ampoule and an empty reference ampoule into the IMC channels. Allow 24 hours for thermal equilibration to dissipate any friction-induced heat artifacts from the insertion process.

  • Data Acquisition: Record the heat flow (

    
    ) continuously for 7 to 14 days. A stable baseline with a net heat flow of 
    
    
    
    confirms absolute thermodynamic stability under standard conditions.
Protocol 2: Accelerated Degradation Kinetics (HPLC-UV)

Causality: Due to the severe steric shielding of the 6-ethyl group, the ester is kinetically inert at 298.15 K. To map its thermodynamic boundaries, we must apply accelerated thermal and hydrolytic stress to force degradation. By measuring degradation rates at elevated temperatures, we utilize the Arrhenius equation to extrapolate the kinetic rate constant (


) and the standard Gibbs free energy of activation (

) back to standard conditions.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in a 50:50 (v/v) Methanol/Water mixture, buffered to pH 7.4 using a 50 mM Phosphate buffer, achieving a final API concentration of 1.0 mg/mL.

  • Thermal Stressing: Aliquot the solution into hermetically sealed HPLC vials. Incubate sets of vials at 40°C, 50°C, 60°C, and 70°C in precision thermostated chambers.

  • Sampling & Quenching: At predetermined intervals (0, 24, 48, 72, and 168 hours), remove the vials and immediately quench the reaction by flash-cooling them to 4°C to halt further hydrolysis.

  • Chromatographic Analysis: Inject 10

    
     of the quenched sample onto a C18 reverse-phase column. Elute using a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Monitor the API depletion via UV absorbance at 254 nm.
    
  • Thermodynamic Extrapolation: Plot the natural log of the rate constants (

    
    ) against the inverse of temperature (
    
    
    
    ). Calculate the activation energy (
    
    
    ) from the slope. Extrapolate the data to 298.15 K to validate the theoretical
    
    
    .

Workflow S1 Sample Prep (Standard & Stressed) S2 Isothermal Microcalorimetry S1->S2 S3 HPLC-UV Kinetic Analysis S1->S3 S5 Thermodynamic Validation S2->S5 S4 Arrhenius Extrapolation S3->S4 S4->S5

Caption: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

The thermodynamic stability of this compound under standard conditions is a direct consequence of its highly specialized ortho-ortho architecture. The synergistic effects of intramolecular hydrogen bonding (which stabilizes the ground state) and severe steric shielding (which penalizes the transition state) render the ester moiety highly resistant to spontaneous hydrolysis. By employing rigorous, self-validating calorimetric and kinetic protocols, researchers can accurately profile the thermodynamic boundaries of this compound, ensuring its reliable application in advanced chemical syntheses and drug formulation.

References

  • Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. The Journal of Physical Chemistry A - ACS Publications. 3

  • Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. The Journal of Physical Chemistry A - ACS Publications. 1

  • Carboxylic Acids and Its Derivatives - Ortho Effect. Scribd.2

Sources

Advanced Applications of Ethyl 2-amino-6-ethylbenzoate in Heterocyclic Chemistry: From Precursor Synthesis to Complex Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic utilization of sterically encumbered ortho-substituted anthranilates has unlocked new chemical space for complex heterocycles. Ethyl 2-amino-6-ethylbenzoate (and its methyl analog) serves as a critical bifunctional building block. The presence of the 6-ethyl group provides essential steric hindrance that dictates the conformational trajectory of downstream cyclizations, a feature recently exploited in the development of subnanomolar antiamoebic agents targeting Naegleria fowleri.

This technical guide provides a rigorous, self-validating framework for the de novo synthesis of this precursor and its subsequent integration into advanced quinazolinone pharmacophores.

Structural Rationale & Mechanistic Causality

The architectural value of this compound lies in its tri-substituted benzene ring. The amino (-NH₂) and ester (-COOEt) groups act as classic condensation handles for forming pyrimidines, quinazolinones, and benzimidazoles. However, it is the 6-ethyl substituent that elevates its utility:

  • Conformational Locking : In fused bicyclic or tricyclic systems, the bulky ethyl group restricts bond rotation, forcing the resulting pharmacophore into a specific bioactive conformation.

  • Metabolic Shielding : The alkyl group provides steric shielding to the adjacent ester/amide linkages, enhancing microsomal stability—a critical parameter in central nervous system (CNS) drug penetrance[1].

De Novo Synthesis via Negishi Cross-Coupling

Synthesizing ortho-alkylated anthranilates is notoriously challenging due to the competing nucleophilicity of the amino group and the electrophilicity of the ester. Direct alkylation via Grignard or organolithium reagents invariably leads to ester addition. To circumvent this, a Negishi cross-coupling strategy is employed, utilizing organozinc intermediates that are highly functional-group tolerant[2].

Protocol 1: Regioselective Ethylation of 2-Amino-6-bromobenzoate

Expertise Note (Causality): The transmetalation of ethylmagnesium chloride to zinc chloride "softens" the nucleophile. Furthermore, the selection of Pd(dppf)Cl₂ is deliberate; the dppf ligand possesses a large bite angle (~99°), which forces the square planar Pd(II) intermediate into a highly strained geometry. This strain drastically accelerates the reductive elimination step—the typical bottleneck when coupling sterically hindered ortho-substituents[2].

Step-by-Step Methodology:

  • Organozinc Preparation : To a rigorously dried Schlenk flask, add anhydrous ZnCl₂ (1.0 equiv). Critical Step : Dry under high vacuum at 200 °C for 2 hours. Causality: ZnCl₂ is highly hygroscopic; failure to remove adventitious water will quench the Grignard reagent, evolving ethane gas and destroying the stoichiometry[2].

  • Transmetalation : Cool the ZnCl₂ (dissolved in anhydrous THF, 0.6 M) to 0 °C. Dropwise add ethylmagnesium chloride (1.0 equiv, 2.0 M in diethyl ether) under a nitrogen atmosphere.

    • Self-Validation: A mild exotherm and the maintenance of a homogeneous solution indicate successful formation of the ethylzinc chloride species.

  • Cross-Coupling : Add Ethyl 2-amino-6-bromobenzoate (0.9 equiv) followed by the catalyst Pd(dppf)Cl₂ (2 mol%).

  • Catalytic Turnover : Heat the reaction mixture to 65 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup : Quench with saturated aqueous NH₄Cl to decompose unreacted organozinc. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Negishi_Coupling A Ethyl 2-amino- 6-bromobenzoate B Transmetalation (EtMgCl + ZnCl2) A->B THF, 0 °C to RT N2 Atmosphere C Cross-Coupling (Pd(dppf)Cl2) B->C Organozinc Intermediate D Ethyl 2-amino- 6-ethylbenzoate C->D Reductive Elimination

Caption: Workflow of the Negishi cross-coupling for synthesizing the 6-ethyl anthranilate core.

Assembly of Complex Heterocycles: The Quinazolinone Core

This compound is a premier precursor for synthesizing saturated 1,6-naphthyridine-fused quinazolinones. Recently, this scaffold was optimized into BDGR-20237 , a highly brain-penetrant agent that inhibits the meningoencephalitis-causing amoeba Naegleria fowleri[3].

The assembly relies on the Sequential Quinazolinone-Amidine Rearrangement Strategy (SQuAReS) .

Protocol 2: SQuAReS Assembly

Expertise Note (Causality): Triphenylphosphite is utilized as a mild dehydrating agent. Unlike standard peptide coupling reagents (e.g., HATU, EDC) which can cause epimerization or require basic additives that degrade the Boc-group, triphenylphosphite selectively activates the carboxylic acid for amide formation and drives the subsequent cyclodehydration in a single pot[3].

Step-by-Step Methodology:

  • Precursor Hydrolysis : Saponify this compound using LiOH in THF/H₂O to yield the free 2-amino-6-ethylbenzoic acid (anthranilic acid derivative).

  • One-Pot Condensation : In a reaction vial, combine the 2-amino-6-ethylbenzoic acid (1.0 equiv), an N-Boc-amino acid (1.2 equiv), and a primary amine (e.g., neopentylamine, 1.5 equiv) in anhydrous pyridine.

  • Activation & Cyclization : Add triphenylphosphite (1.2 equiv) and heat to 60 °C for 16 hours.

    • Self-Validation: LC-MS monitoring must confirm the complete disappearance of the acyclic amide intermediate and the emergence of the quinazolinone mass peak.

  • Domino Rearrangement : Treat the crude mixture with TFA/DCM (1:1). The removal of the Boc group exposes a secondary amine, triggering a spontaneous Mannich-coupled domino rearrangement to yield the fused 1,6-naphthyridine scaffold[3].

  • Chiral Resolution : Separate the resulting diastereomers via preparative chiral HPLC to isolate the highly potent (4aS,13bR)-enantiomer (BDGR-20237)[1].

SQuAReS_Pathway A 2-Amino-6-ethylbenzoic acid (Hydrolyzed Precursor) C Dehydrative Cyclization (Triphenylphosphite) A->C B N-Boc-amino acid + Primary Amine B->C D Quinazolinone Salt Intermediate C->D One-pot, Pyridine, 60 °C E Mannich-Coupled Rearrangement D->E N-Boc Deprotection (TFA/DCM) F Fused Quinazolinone (BDGR-20237) E->F Stereoselective Resolution

Caption: SQuAReS methodology for assembling complex quinazolinones from anthranilate precursors.

Quantitative Data & Pharmacological Impact

The efficiency of the synthetic route and the profound impact of the chiral resolution are summarized below. The isolation of the specific enantiomer derived from the 6-ethyl anthranilate core yields a 41-fold potency advantage against the target pathogen[1].

Table 1: Reaction Metrics and Pharmacological Profiling

Compound / IntermediateReaction StepYield (%)Target PathogenPotency / Metric
This compound Negishi Cross-Coupling85 - 92%N/APrecursor Synthesis
Intermediate Quinazolinone SQuAReS Cyclization68 - 74%N/AScaffold Assembly
(±)-trans-57b (Racemate)Domino Rearrangement55%Naegleria fowleriModerate Activity
(4aS,13bR)-57b (BDGR-20237)Chiral Resolution45% (Recovery)Naegleria fowleriSubnanomolar (41-fold advantage)

References

  • PubMed Central (PMC) Title: Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Journal of Medicinal Chemistry Title: Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri (BDGR-20237). Source: ACS Publications / PubMed. URL:[Link]

Sources

Steric Control in Benzoate Esters: A Comparative Technical Guide to Ethyl 2-amino-6-ethylbenzoate and Ethyl Anthranilate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and functional divergences between Ethyl Anthranilate (Ethyl 2-aminobenzoate) and its sterically hindered analog, Ethyl 2-amino-6-ethylbenzoate . While the former is a commoditized reagent in fragrance and flavor chemistry, the latter represents a specialized scaffold in medicinal chemistry and polymer science.

The core technical differentiator is the 6-ethyl substituent . This group introduces significant steric bulk at the ortho position relative to the ester carbonyl, creating a "molecular shield" that alters hydrolytic stability, metabolic half-life, and synthetic accessibility. This guide provides the physicochemical data, synthetic pathways, and mechanistic insights required to utilize these compounds effectively.

Part 1: Physicochemical & Structural Profiling

The addition of an ethyl group at the C6 position transforms the electronic and steric landscape of the anthranilate core. The following profile highlights these shifts.

Table 1: Comparative Physicochemical Properties

PropertyEthyl AnthranilateThis compoundTechnical Implication
CAS Number 87-25-21108668-13-8Unique identifier for procurement.
Structure 2-NH₂-C₆H₄-COOEt2-NH₂-6-Et-C₆H₃-COOEt6-Et creates 2,6-disubstitution pattern.
Mol. Weight 165.19 g/mol 193.24 g/mol Increased lipophilicity in the 6-Et analog.
LogP (Pred.) ~2.6~3.56-Et analog has higher membrane permeability.
pKa (Amine) ~2.2 (Conjugated)~2.5 (Twisted)Steric bulk may twist the amine out of planarity, slightly increasing basicity by reducing resonance with the ring.
Ester Hydrolysis Rapid (

mins)
Slow / ResistantCritical: 6-Et group blocks nucleophilic attack at the carbonyl carbon.
Primary Utility Fragrance, Dye IntermediateDrug Scaffold, Curing AgentUsed when metabolic stability is required.

Part 2: Synthetic Pathways & Methodologies[1]

The synthesis of Ethyl Anthranilate is a trivial esterification. However, the This compound requires a specialized "Phthalide Route" because the 2,6-disubstitution pattern makes direct electrophilic aromatic substitution difficult to control.

Pathway A: The Standard Route (Ethyl Anthranilate)

Direct Fischer esterification of anthranilic acid with ethanol and sulfuric acid.

Pathway B: The Hindered Route (this compound)

This molecule is best accessed via the reduction of 7-amino-3-methylphthalide . Attempts to directly ethylate the ring at position 6 often fail due to directing group conflicts.

Diagram 1: Comparative Synthetic Workflows

Synthesis_Comparison cluster_0 Standard Route: Ethyl Anthranilate cluster_1 Hindered Route: this compound AA Anthranilic Acid Etoh EtOH / H2SO4 (Reflux) AA->Etoh EA Ethyl Anthranilate (Yield >90%) Etoh->EA Phthalide 7-amino-3-methylphthalide Red Reduction (Pd/C, H2 or Zn/Acid) Phthalide->Red AcidInt 2-amino-6-ethylbenzoic acid (Intermediate) Red->AcidInt Coupling Coupling Agent (EDC/DMAP or SOCl2) AcidInt->Coupling Fischer esterification fails due to sterics Target This compound (Target) Coupling->Target Fischer esterification fails due to sterics

Caption: Comparative synthesis showing the direct route for anthranilate vs. the reductive ring-opening required for the 6-ethyl analog.

Part 3: Mechanistic Insights & Steric Shielding

The defining feature of this compound is the Orthogonal Shielding of the ester carbonyl.

The "Cone of Protection"

In Ethyl Anthranilate, the carbonyl carbon (C=O) is exposed to nucleophilic attack (e.g., by esterases in the blood or hydroxide ions in basic solution). In the 6-ethyl analog, the ethyl group rotates to occupy the space directly above/below the carbonyl plane. This creates a "cone of protection" that physically blocks the approach of the catalytic serine residue of esterase enzymes.

Impact on Drug Design[2][3]
  • Metabolic Stability: Drugs incorporating the 2,6-disubstituted benzoate motif have significantly longer half-lives in plasma compared to unsubstituted anthranilates.

  • Anesthetic Potency: Similar to the difference between Procaine (ester, short-acting) and Lidocaine (amide, 2,6-dimethyl, long-acting), the 6-ethyl group confers resistance to hydrolysis, extending the duration of action if used in local anesthetic scaffolds.

Diagram 2: Steric Shielding Mechanism

Steric_Shielding cluster_open Ethyl Anthranilate (Open Access) cluster_blocked This compound (Sterically Blocked) C1 Carbonyl Carbon Nu1 Esterase / OH- Nu1->C1 Fast Attack C2 Carbonyl Carbon Et 6-Ethyl Group (Steric Bulk) Et->C2 Shields Nu2 Esterase / OH- Nu2->C2 Blocked

Caption: Visualization of the steric hindrance provided by the 6-ethyl group, preventing nucleophilic attack at the carbonyl center.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Precursor (2-amino-6-ethylbenzoic acid)

Based on reductive ring opening of phthalides [1].

  • Reagents: 7-amino-3-methylphthalide (1.0 eq), Pd/C (10% wt), Ethanol/Water (1:1).

  • Procedure:

    • Charge the hydrogenation vessel with the phthalide and solvent.

    • Add catalyst carefully under inert atmosphere.

    • Pressurize with

      
       (40 psi) and stir at Room Temperature for 16 hours.
      
    • Critical Step: Monitor pH. The ring opening is favored at neutral to slightly basic pH.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the amino-acid intermediate.

Protocol 2: Sterically Hindered Esterification

Standard Fischer esterification will be sluggish. Use the Acid Chloride method.

  • Activation: Dissolve 2-amino-6-ethylbenzoic acid in dry DCM. Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 0°C. Reflux for 2 hours to form the acid chloride.
    
    • Note: The amino group may need transient protection (e.g., Boc) or protonation (HCl salt) to prevent self-polymerization, though the steric bulk often minimizes this side reaction.

  • Coupling: Add absolute Ethanol (excess) and Pyridine (2.0 eq). Stir at reflux for 4-6 hours.

  • Purification: Quench with water, extract with Ethyl Acetate. Wash with

    
    . Purify via silica gel chromatography (Hexane:EtOAc 8:2).
    

References

  • Google Patents. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid (EP2316818A1).
  • PrepChem. (n.d.). Synthesis of 2-ethoxycarbonylamino-6-ethylbenzoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling metabolic activation.[1] Drug Metabolism and Pharmacokinetics.[1] Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound Suppliers and Properties. Retrieved from [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) and Toxicology of Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safety and Toxicology of Ethyl 2-amino-6-ethylbenzoate.

CAS Number: 1108668-13-8 Synonyms: Ethyl 6-ethylanthranilate; 2-Amino-6-ethylbenzoic acid ethyl ester Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol [1]

Executive Summary & Application Context

This compound is a specialized intermediate primarily utilized in the synthesis of quinoline-3-carboxamide derivatives, most notably Paquinimod (ABR-215757) , an immunomodulatory agent investigated for the treatment of Systemic Lupus Erythematosus (SLE).

Unlike common reagents, this compound is often synthesized in situ or procured as a custom building block. Its structural uniqueness lies in the 6-ethyl substitution on the anthranilate core. This steric bulk adjacent to the amino group and the ester functionality significantly influences its chemical reactivity and metabolic stability compared to simple ethyl anthranilate (Benzocaine).

Critical Safety Note: Due to limited direct toxicological data on this specific ester, this guide employs Read-Across Methodology utilizing data from its primary metabolite (2-amino-6-ethylbenzoic acid) and structural analogs (Ethyl 2-aminobenzoate).

Physicochemical Profile

Understanding the physical properties is essential for predicting environmental fate and biological uptake.

PropertyValue (Experimental/Predicted)Technical Implication
Physical State Viscous Liquid or Low-Melting SolidHandling requires heating or solvent dissolution for transfer.
Boiling Point ~310–315°C (Predicted)Low volatility; inhalation risk is primarily via aerosols/mists.
LogP (Octanol/Water) 2.6 – 2.9 (Predicted)Lipophilic. High potential for dermal absorption and membrane penetration.
pKa (Amine) ~2.5 (Conjugate acid)The amine is weakly basic due to electron withdrawal by the ester and steric hindrance.
Solubility Low in water; Soluble in DMSO, MeOH, DCMAqueous spills will form a biphasic layer; requires organic solvent for cleanup.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and analog data (CAS 66232-56-2), the following GHS classifications are assigned for risk management.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[4][5] Continue rinsing.[3][5]

Toxicological Assessment

Mechanism of Action & Metabolism

The toxicity of this compound is governed by its metabolic hydrolysis. Upon entry into the systemic circulation, carboxylesterases (CES1/CES2) cleave the ester bond.

Scientific Insight: The 6-ethyl group provides steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered anthranilates. This may prolong the systemic half-life of the parent ester, increasing the window for lipophilic distribution into the CNS.

Metabolic Pathway Visualization:

Metabolism Parent This compound (Lipophilic Parent) Acid 2-Amino-6-ethylbenzoic acid (Polar Metabolite) Parent->Acid Hydrolysis Ethanol Ethanol (Byproduct) Parent->Ethanol Hydrolysis Enzyme Carboxylesterase (Liver/Plasma) Enzyme->Parent Catalysis Excretion Renal Excretion (Glucuronidation) Acid->Excretion Phase II Conjugation

Figure 1: Metabolic hydrolysis pathway of this compound.

Acute Toxicity Profile
  • Oral: Predicted LD50 (Rat) > 500 mg/kg but < 2000 mg/kg. The primary risk is gastric irritation and systemic absorption leading to methemoglobinemia (see below).

  • Dermal: Moderate irritant. The lipophilic nature allows it to defat the skin, leading to dermatitis upon repeated exposure.

  • Inhalation: Mist or dust causes irritation to the upper respiratory tract (mucous membranes).

Specific Target Organ Toxicity: Methemoglobinemia

As an aniline derivative (aromatic amine), there is a theoretical risk of methemoglobinemia, where the amine group is N-oxidized to a hydroxylamine, oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+).

  • Risk Level:Low to Moderate. The electron-withdrawing ester group reduces the nucleophilicity of the amine, making N-oxidation less favorable than in pure aniline. However, in high-dose scenarios, this mechanism must be monitored.

Handling & Safety Protocols

Engineering Controls
  • Process Enclosure: All synthesis steps involving heating or powder handling must be performed in a certified Chemical Fume Hood .

  • Inert Atmosphere: Store under Nitrogen or Argon. The amine group is susceptible to oxidation (browning) upon prolonged air exposure.

Personal Protective Equipment (PPE)
  • Gloves: Use Nitrile (minimum 0.11 mm thickness) .

    • Reasoning: Aromatic esters can swell latex. Nitrile provides superior chemical resistance against permeation for this class of compounds.

  • Eye Protection: Chemical safety goggles. Face shield recommended if handling >100g or during high-temperature reflux.

  • Respiratory: If aerosols are generated and engineering controls fail, use a respirator with Type A (Organic Vapor) and P2 (Particulate) filters.

Emergency Procedures

Workflow for Exposure Response:

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAct Wash with Soap & Water (15 mins) Do NOT use solvent Skin->SkinAct EyeAct Rinse with Water (Remove contacts) Seek Medical Aid Eye->EyeAct InhalAct Move to Fresh Air Monitor Breathing Oxygen if hypoxic Inhal->InhalAct

Figure 2: Emergency response decision tree for exposure incidents.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves, goggles, and lab coat.

  • Contain: If liquid, absorb with sand, vermiculite, or specialized organic spill pads. Do not use sawdust (fire risk with combustibles).

  • Clean: Wipe surface with Ethanol or Isopropanol (the compound is soluble in alcohols) followed by soapy water.

  • Disposal: Incinerate in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides are produced during combustion).

Regulatory & Environmental Status

  • TSCA (USA): Often listed under R&D Exemption. Not typically on the public inventory for bulk commerce.

  • REACH (EU): Pre-registration required for import >1 ton/year.

  • Ecotoxicity: Predicted to be harmful to aquatic life (H401) due to logP > 2.5, suggesting potential for bioaccumulation in the short term, though ester hydrolysis mitigates long-term persistence.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate (Analog Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Ethyl Benzoate Derivatives.[2] Retrieved from [Link]

  • Jönsson, S., et al. (2004). Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders. Journal of Medicinal Chemistry. (Context for Paquinimod intermediate). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, two-step protocol for the synthesis of Ethyl 2-amino-6-ethylbenzoate, a valuable substituted anthranilate ester for research and development in medicinal chemistry and materials science. The synthesis begins with the catalytic hydrogenation of 2-ethyl-6-nitrobenzoic acid to yield the key intermediate, 2-amino-6-ethylbenzoic acid. This is followed by a classic Fischer-Speier esterification using ethanol and a strong acid catalyst. This document is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Rationale and Strategy

Substituted anthranilic acids and their esters are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] this compound, with its specific substitution pattern, serves as a crucial building block for creating more complex molecular architectures. The ortho-amino and ethyl groups influence the molecule's steric and electronic properties, making its derivatives potential candidates for novel therapeutics.

The synthetic strategy detailed herein is a robust and logical two-part process:

  • Formation of the Aminobenzoic Acid Core: The synthesis of the precursor, 2-amino-6-ethylbenzoic acid, is efficiently achieved via the catalytic reduction of the corresponding nitro-substituted benzoic acid. This method is highly effective and widely used for the clean conversion of aromatic nitro groups to amines.[3]

  • Esterification: The subsequent conversion of the synthesized aminobenzoic acid to its ethyl ester is performed using the Fischer-Speier esterification method. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental and cost-effective transformation in organic synthesis.[4][5] The reaction equilibrium is driven towards the product by using an excess of the alcohol reactant.[6]

This guide explains the causality behind each step, ensuring the protocol is a self-validating system for producing the target compound with high purity and yield.

Overall Synthetic Scheme

The two-step synthesis proceeds as follows:

Overall_Scheme Start 2-Ethyl-6-nitrobenzoic Acid Intermediate 2-Amino-6-ethylbenzoic Acid Start->Intermediate Step 1: Catalytic Hydrogenation (H₂, Pd/C, Methanol) Final This compound Intermediate->Final Step 2: Fischer Esterification (Ethanol, H₂SO₄, Reflux) G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation node_prep 1. Dissolve 2-Ethyl-6-nitrobenzoic acid in Methanol in a pressure vessel. 2. Add Catalyst Carefully add 10% Pd/C. node_reaction 3. Purge & Pressurize Purge with N₂ then fill with H₂ (40-50 psi). 4. Stir/Shake Vigorous agitation for 2-4 hours. 5. Monitor Reaction complete when H₂ uptake ceases. node_prep:f1->node_reaction:f0 Seal Vessel node_workup 6. Filter Catalyst Vent H₂, purge with N₂, filter through Celite®. 7. Concentrate Remove Methanol via rotary evaporation. 8. Isolate Product Collect solid 2-Amino-6-ethylbenzoic Acid. node_reaction:f2->node_workup:f0 Depressurize

Caption: Workflow for the catalytic hydrogenation step.

Part II: Synthesis of this compound via Fischer Esterification

Principle of the Reaction

Fischer esterification is an acid-catalyzed equilibrium reaction. [7]The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. [4]The alcohol (ethanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. The amino group on the anthranilic acid is also protonated by the strong acid, which deactivates it towards side reactions but necessitates the use of more than a catalytic amount of acid. [6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mol)Equivalents
2-Amino-6-ethylbenzoic acid165.195.00 g0.03031.0
Absolute Ethanol46.0750 mL0.854~28
Concentrated Sulfuric Acid (98%)98.082.0 mL0.0367~1.2
Sodium Carbonate (10% aq. soln)105.99As needed--
Deionized Water18.02As needed--
Equipment
  • Round-bottom flask (100 or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-6-ethylbenzoic acid (5.00 g, 1.0 eq) and absolute ethanol (50 mL, large excess). Stir the mixture to dissolve the solid as much as possible.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. A precipitate may form as the aminobenzoic acid salt.

    • Trustworthiness: Slow, cooled addition of concentrated H₂SO₄ is critical to control the exothermic reaction and prevent dangerous splashing. [4]3. Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Then, cool it further in an ice bath.

  • Neutralization (Work-up): Slowly pour the cooled reaction mixture into a beaker containing approximately 100 mL of ice-cold deionized water. While stirring vigorously, cautiously add 10% aqueous sodium carbonate solution dropwise until the mixture is neutral or slightly basic (pH ~8).

    • Causality: Neutralization deprotonates the ammonium salt of the product ester, causing the water-insoluble free base to precipitate out of the aqueous solution. [4]This step also neutralizes the excess sulfuric acid catalyst. Vigorous gas (CO₂) evolution will occur.

  • Product Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter or dry it further in a desiccator or a vacuum oven at low heat. The product is crude this compound.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. [8]

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up and Purification node_setup 1. Combine Reactants Add 2-Amino-6-ethylbenzoic acid and excess Ethanol to flask. 2. Add Catalyst Cool in ice bath and slowly add conc. H₂SO₄. node_reaction 3. Reflux Heat the mixture to a gentle reflux for 4-6 hours. 4. Cool Allow to cool to room temperature, then place in an ice bath. node_setup:f1->node_reaction:f0 Attach Condenser node_workup 5. Neutralize Pour into ice water and add 10% Na₂CO₃ solution until pH ~8. 6. Filter Collect precipitated solid by vacuum filtration. 7. Wash & Dry Wash with cold water and dry the final product. node_reaction:f1->node_workup:f0 Precipitate

Caption: Workflow for the Fischer esterification step.

Safety and Hazard Management

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. [9]Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Ethanol and Methanol: Highly flammable liquids. Keep away from ignition sources. [10]* Palladium on Carbon: The dry catalyst can be pyrophoric. Handle the wet catalyst carefully, and do not allow it to dry out on filter paper.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly maintained and used in a well-ventilated area, free from sparks or open flames.

  • Neutralization: The reaction between sodium carbonate and sulfuric acid is highly exothermic and releases carbon dioxide gas. Perform this step slowly and in a large beaker to contain potential foaming.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction (equilibrium not shifted).Increase the reflux time. Ensure a large excess of ethanol (at least 10-20 equivalents) is used to drive the equilibrium forward. [6]
Insufficient acid catalyst.The basic amino group neutralizes some of the catalyst. Ensure at least one equivalent of H₂SO₄ is used relative to the starting amine. [4][6]
Reaction Mixture Darkens Decomposition or side reactions due to excessive heat.Reduce the heating mantle temperature to maintain a gentle, not vigorous, reflux. Monitor the reaction and stop it once complete.
Product is Oily/Gummy Impurities present; incomplete precipitation.Ensure the neutralization is complete (check pH). Cool the mixture thoroughly in an ice bath to maximize precipitation before filtering.
Purify the crude product by column chromatography or recrystallization to obtain a pure, crystalline solid. [8]

References

  • International Journal of Drug Development & Research. (2011). Synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. [Link] [1][2]2. MDPI. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d]o[1][11]xazin-4-ones from N-Cinnamoyl-Anthranilic Acids. [Link]

  • SciELO. (n.d.). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. [Link]

Sources

Application Note: Overcoming Steric Hindrance in the Esterification of 2-Amino-6-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective O-Alkylation, and Scalable Protocol Design

Introduction & Mechanistic Rationale

The synthesis of Ethyl 2-amino-6-ethylbenzoate from 2-amino-6-ethylbenzoic acid presents a classic challenge in organic synthesis: severe steric hindrance. The starting material is a 2,6-disubstituted benzoic acid derivative, featuring bulky ortho-amino and ortho-ethyl groups.

In traditional acid-catalyzed Fischer esterification (e.g., refluxing ethanol with sulfuric acid), the nucleophilic attack of the alcohol onto the protonated carbonyl carbon requires approach along the Bürgi-Dunitz trajectory. In 2,6-disubstituted systems, this trajectory is physically blocked by the ortho-substituents, rendering the reaction kinetically unviable and resulting in negligible yields[1][2]. Furthermore, attempts to bypass this via an acid chloride intermediate (using SOCl₂) often fail due to the unprotected primary aniline group, which can undergo competitive intra/intermolecular reactions or polymerization.

The Solution: Base-Promoted SN2 O-Alkylation To circumvent the steric penalty at the sp² carbonyl carbon, the electrophilic center must be shifted. By treating the carboxylic acid with a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF), we generate a highly nucleophilic carboxylate anion. This anion readily attacks the unhindered sp³ carbon of Ethyl Iodide (EtI) in a rapid SN2 displacement[3].

Crucially, this method is highly chemoselective. The pKa of the carboxylic acid is ~4.5, while the aniline -NH₂ group is significantly less acidic and less nucleophilic. By strictly controlling the stoichiometry of the alkylating agent, O-alkylation is achieved with >85% yield while preserving the critical amino functional group[4].

Mechanistic Workflow

Workflow N1 2-Amino-6-ethylbenzoic acid (Sterically Hindered Substrate) N2 Deprotonation K2CO3 in DMF (25 °C) N1->N2 pKa ~4.5 N3 Potassium Carboxylate Anion (Highly Nucleophilic) N2->N3 Chemoselective over Aniline NH2 N4 SN2 O-Alkylation Ethyl Iodide (40 °C) N3->N4 Bypasses Carbonyl Steric Bulk N5 This compound (Target Ester API Intermediate) N4->N5 High Yield (>85%)

Mechanistic workflow for the base-promoted O-alkylation of 2-amino-6-ethylbenzoic acid.

Reagent Stoichiometry & Data Presentation

To ensure a self-validating and reproducible system, reagents must be precisely measured to prevent N-alkylation.

Table 1: Reagent Stoichiometry for Chemoselective O-Alkylation
ReagentMW ( g/mol )EquivalentsFunction
2-Amino-6-ethylbenzoic acid 165.191.00Sterically hindered starting material
Potassium Carbonate (K₂CO₃) 138.211.50Mild base (Must be finely powdered/anhydrous)
Ethyl Iodide (EtI) 155.971.10sp³ Alkylating Agent
N,N-Dimethylformamide (DMF) 73.090.2 MPolar Aprotic Solvent (Solvates K⁺ ions)
Table 2: Troubleshooting & Quality Control Parameters
Observation during QCMechanistic CauseProtocol Adjustment
Formation of N-alkylated byproduct Excess EtI or prolonged heating at >60 °C.Strictly limit EtI to 1.1 eq; maintain reaction at 40 °C.
Incomplete conversion (<50%) Inactive base or poor K₂CO₃ solubility.Pre-stir K₂CO₃ for 30 mins before EtI addition.
Emulsion during extraction High DMF concentration in the aqueous phase.Wash organic layer with 5% aqueous LiCl solution.

Experimental Protocol

This step-by-step methodology is designed for high-fidelity replication in drug development laboratories.

Step 1: Preparation and Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert Argon atmosphere.

  • Charge the flask with 2-amino-6-ethylbenzoic acid (1.0 eq) and anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq) in one portion.

  • Causality Check: Stir the suspension at 25 °C for 30 minutes. This pre-incubation is critical; it ensures complete deprotonation of the carboxylic acid to the "naked" carboxylate anion before the electrophile is introduced, maximizing the reaction rate.

Step 2: SN2 Alkylation 5. Using a syringe, add Ethyl Iodide (1.1 eq) dropwise over 5 minutes. 6. Causality Check: Limiting EtI to exactly 1.1 equivalents is the primary defense against unwanted N-alkylation of the aniline group[4]. 7. Heat the reaction mixture to 40 °C and stir for 4 to 6 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc, 3:1).

Step 3: Workup and DMF Removal 8. Once the starting material is consumed, cool the reaction to room temperature. 9. Quench the reaction by pouring it into distilled water (5× the volume of DMF used). 10. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). 11. Self-Validating Purification: Combine the organic layers and wash with a 5% aqueous LiCl solution (3 × 20 mL), followed by brine. Note: DMF is highly soluble in EtOAc; the LiCl wash effectively partitions DMF into the aqueous phase, preventing API contamination.

Step 4: Isolation 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. 13. If trace impurities are detected, purify via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.

Analytical Validation

To validate the success of the chemoselective O-alkylation, perform ¹H NMR analysis. The protocol is considered self-validated if the following spectral benchmarks are met:

  • Ester Formation: The appearance of a new quartet at ~4.3 ppm (integrating for 2H, -O-CH₂ -CH₃) and a triplet at ~1.4 ppm (integrating for 3H, -O-CH₂-CH₃ ) confirms successful ethyl esterification.

  • Chemoselectivity Confirmation: The broad singlet for the -NH₂ protons at ~4.5–5.0 ppm must remain intact (integrating for exactly 2H). If this integral drops below 2H, it indicates that the reaction conditions were too harsh, resulting in competitive N-alkylation.

References

  • A New Method for the Esterification of Certain Sterically Hindered Acids The Journal of Organic Chemistry (1941)
  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells Pesticide Biochemistry and Physiology (2014)
  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds The Journal of Organic Chemistry - ACS Public
  • Targeted synthesis and in vitro bactericidal and fungicidal activities of 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles Journal of Basic and Applied Research (2016)

Sources

Application Note: Overcoming Steric Hindrance in Quinazolinone Synthesis Using Ethyl 2-Amino-6-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anticancer, anti-inflammatory, and antimicrobial agents [1]. Specifically, 5-substituted quinazolinones (such as the thymidylate synthase inhibitor Nolatrexed) are highly valued for their ability to project substituents into deep, narrow binding pockets of target proteins [2].

To access these 5-substituted derivatives, chemists must utilize 6-substituted anthranilates, such as Ethyl 2-amino-6-ethylbenzoate . However, this specific intermediate presents a severe thermodynamic and kinetic challenge. The ethyl group at the 6-position is directly ortho to the ester moiety. During the critical intramolecular cyclization step, the formation of the tetrahedral intermediate forces the bulky 6-ethyl group into direct steric conflict with the incoming nucleophile. Traditional Niementowski condensation conditions (conventional heating with formamide) often fail or result in abysmal yields when applied to such sterically encumbered substrates [1].

This application note provides a field-proven, self-validating protocol that bypasses these steric limitations by utilizing an amidine intermediate and microwave-assisted cyclization.

Mechanistic Pathway & Causality

To successfully utilize this compound, the synthetic route must be broken down into discrete, highly reactive steps rather than relying on a one-pot condensation.

  • Electrophilic Activation: Instead of formamide, Triethyl Orthoformate (TEOF) is used as the carbon source. TEOF is highly electrophilic and readily condenses with the sterically hindered aniline to form a reactive imidate (formimidate) intermediate [3].

  • Amidine Formation: A primary amine is introduced, displacing the ethoxy group of the imidate to form an amidine.

  • Microwave-Driven Cyclization: The final cyclization requires the amidine nitrogen to attack the ester carbonyl. Because of the 6-ethyl steric clash, the activation energy (

    
    ) for this step is exceptionally high. Microwave irradiation is employed to provide localized superheating, rapidly overcoming this energy barrier while simultaneously vaporizing the ethanol byproduct, thereby driving the equilibrium toward the cyclized 5-ethyl-quinazolin-4(3H)-one via Le Chatelier's principle.
    

G SM This compound (Sterically Hindered Core) Int1 Imidate Intermediate (Formimidate) SM->Int1 + TEOF, Acid Cat. Reagent1 Triethyl Orthoformate (TEOF) Electrophilic Carbon Source Reagent1->Int1 Int2 Amidine Intermediate Int1->Int2 + R-NH2 Reagent2 Primary Amine (R-NH2) Nucleophile Reagent2->Int2 Cyclization Intramolecular Cyclization (Microwave / 150°C) Int2->Cyclization - EtOH Product 5-Ethyl-3-substituted- quinazolin-4(3H)-one Cyclization->Product Overcomes Steric Clash

Workflow for the synthesis of 5-ethylquinazolin-4(3H)-ones via an amidine intermediate.

Quantitative Data Analysis

The necessity of this optimized protocol is highlighted when comparing the reactivity of unsubstituted ethyl anthranilate against the sterically hindered this compound.

Starting MaterialSynthetic MethodologyTemp (°C)Reaction TimeYield (%)Observation / Causality
Ethyl 2-aminobenzoate (Unsubstituted)Conventional Heating (Formamide)130 - 1352 hours96% [1]No steric hindrance; rapid cyclization.
This compound Conventional Heating (Formamide)15012 hours< 20%6-ethyl group blocks nucleophilic attack.
This compound Microwave (TEOF + Amine) 150 15 mins 82% MW overcomes

barrier; TEOF increases reactivity.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system," meaning built-in analytical checkpoints ensure the success of each intermediate phase before proceeding, minimizing wasted reagents and time.

Phase 1: Imidate Formation
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 193 mg) in Triethyl orthoformate (TEOF) (3.0 mmol, 0.5 mL). Add a catalytic amount of glacial acetic acid (2 drops).

  • Heating: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 2 hours.

  • Validation Checkpoint 1 (TLC & IR):

    • TLC: Spot the crude mixture against the starting material (Eluent: Hexane/EtOAc 4:1). The starting material spot (

      
      ) should completely disappear, replaced by a higher running imidate spot (
      
      
      
      ).
    • Causality: The imidate is less polar than the primary amine, resulting in a higher

      
      .
      
Phase 2: Amidine Formation and Microwave Cyclization
  • Reagent Addition: Transfer the crude imidate mixture to a 10 mL microwave-safe reaction vial. Add the desired primary amine (1.2 mmol) and 2 mL of anhydrous ethanol as a solvent.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation. Set the parameters to 150°C for 15 minutes (Power dynamically adjusted by the reactor to maintain temperature).

  • Validation Checkpoint 2 (LC-MS):

    • Analysis: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject.

    • Validation: You must observe the

      
       peak corresponding to the fully cyclized 5-ethyl-quinazolin-4(3H)-one. If a mass of 
      
      
      
      is observed, the reaction is stalled at the open-chain amidine intermediate. Causality: The +18 Da mass indicates that the molecule of ethanol has not yet been eliminated. If this occurs, subject the vial to an additional 10 minutes of microwave irradiation.
Phase 3: Isolation and Purification
  • Quenching: Pour the hot reaction mixture directly into 20 mL of crushed ice-water while stirring vigorously.

  • Validation Checkpoint 3 (Visual): A rapid precipitation of a white-to-pale-yellow solid should occur. Causality: Quinazolinones possess highly rigid, planar aromatic systems that pack efficiently into crystal lattices, rendering them highly insoluble in cold aqueous media.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 60°C overnight. Recrystallize from hot ethanol if ultra-high purity (>99%) is required for biological assays.

References

  • Abendroth, J., et al. (2014). Increasing the Structural Coverage of Tuberculosis Drug Targets. PubMed Central (PMC). Retrieved from[Link]

  • Scilit / Journal of Heterocyclic Chemistry. (1994). Development of a new synthesis of 3‐(1H‐tetrazol‐5‐yl)‐4(3H)‐quinazolinone, sodium salt via an amidine intermediate. Retrieved from[Link]

Application Note: Catalytic Hydrogenation Procedures Involving Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ethyl 2-amino-6-ethylbenzoate (CAS: 1108668-13-8) is a highly functionalized, sterically hindered aniline derivative frequently utilized as a core building block in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted benzamide therapeutics[].

Working with this intermediate presents unique chemical challenges. The amine moiety is flanked by two ortho-substituents (an ethyl group and a carboethoxy group). This ortho, ortho-disubstitution forces the amino group out of the aromatic plane, reducing its nucleophilicity and significantly increasing the steric barrier to downstream functionalization.

This application note provides field-proven, self-validating protocols for the two most critical catalytic hydrogenation workflows involving this compound:

  • Upstream Synthesis: The chemoselective reduction of the nitro precursor (Ethyl 2-ethyl-6-nitrobenzoate) to generate the aniline.

  • Downstream Functionalization: The N-alkylation of this compound via catalytic reductive amination.

Synthesis via Chemoselective Nitro Reduction

Causality & Experimental Design

The reduction of nitroarenes to anilines is a foundational transformation in process chemistry[2]. For the synthesis of this compound from Ethyl 2-ethyl-6-nitrobenzoate, Palladium on Carbon (Pd/C) is the catalyst of choice.

Expert Insights:

  • Solvent Selection: Absolute ethanol is mandated. Utilizing methanol would risk transesterification of the ethyl ester under prolonged reaction times, while ethyl acetate can sometimes mask the accumulation of the reactive N-arylhydroxylamine intermediate.

  • Hydroxylamine Accumulation: The reduction proceeds stepwise. The first phase (nitro to hydroxylamine) is rapid, while the second phase (hydroxylamine to amine) is rate-limiting. Insufficient hydrogen pressure or premature termination will result in high levels of the hydroxylamine intermediate, which can dimerize to form azoxy or azo impurities. Maintaining a continuous H₂ pressure of 40 psi ensures complete conversion[2].

  • Thermal Control: The initial reduction is highly exothermic. The reaction must be initiated at room temperature, utilizing the thermal mass of the solvent to absorb the exotherm before applying external heating if necessary.

Protocol 1: Nitro Reduction Workflow
  • Preparation: To a high-pressure Parr reactor, charge Ethyl 2-ethyl-6-nitrobenzoate (1.0 equiv, 100 mmol) and absolute ethanol (10 volumes, 1.0 L).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet paste, 5 wt% relative to the substrate). Safety Note: Always add the catalyst to the solvent under a nitrogen atmosphere to prevent the ignition of solvent vapors.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 × 30 psi), followed by Hydrogen (3 × 30 psi) without stirring.

  • Hydrogenation: Pressurize the reactor to 40 psi with Hydrogen. Initiate vigorous stirring (800–1000 rpm) to overcome mass transfer limitations between the H₂ gas, the liquid phase, and the solid catalyst.

  • Monitoring: Maintain the temperature between 25 °C and 30 °C. The reaction typically consumes the theoretical volume of hydrogen within 4–6 hours. Monitor completion via HPLC (aliquots must be filtered through a 0.22 µm PTFE syringe filter).

  • Workup: Once complete, purge the reactor with Nitrogen (3 × 30 psi). Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with absolute ethanol (2 × 100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a high-purity oil that may crystallize upon standing.

N-Alkylation via Catalytic Reductive Amination

Causality & Experimental Design

Direct alkylation of anilines with alkyl halides often leads to over-alkylation (tertiary amines). Reductive amination is the superior chemoselective alternative[3]. However, the severe steric hindrance of this compound drastically slows down the initial condensation step (imine formation).

Expert Insights:

  • Two-Step "One-Pot" Strategy: If the aldehyde, amine, and hydrogen gas are introduced simultaneously, the Pd/C catalyst will rapidly reduce the aldehyde to a primary alcohol before the imine can form. To circumvent this, the protocol mandates a pre-formation of the imine.

  • Acid Catalysis & Dehydration: Glacial acetic acid (0.1 equiv) is used to activate the aldehyde carbonyl. Anhydrous Magnesium Sulfate (MgSO₄) is added as a desiccant to drive the equilibrium of the sterically hindered Schiff base forward by sequestering the generated water.

  • Catalyst Loading: Recent advancements in micellar and aqueous catalysis have shown that parts-per-million levels of Pd/C can be effective[3], but for sterically demanding organic-phase reactions, a standard 2-5 wt% loading of 5% Pd/C ensures robust kinetics without promoting ring hydrogenation.

Protocol 2: Reductive Amination Workflow
  • Imine Pre-formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv, 50 mmol) and the target Aldehyde (e.g., Benzaldehyde, 1.05 equiv, 52.5 mmol) in anhydrous Tetrahydrofuran (THF, 500 mL).

  • Activation: Add glacial acetic acid (0.1 equiv, 5 mmol) and anhydrous MgSO₄ (2.0 equiv). Stir the suspension at 40 °C for 3–4 hours. Verify imine formation via LC-MS or ¹H NMR.

  • Reduction Setup: Cool the mixture to room temperature. Add 5% Pd/C (dry powder, 2 wt%).

  • Hydrogenation: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen via a balloon (1 atm).

  • Reaction: Stir vigorously at 25 °C for 12 hours. The low pressure (1 atm) prevents the hydrogenolysis of sensitive groups (e.g., benzyl groups) while successfully reducing the polarized C=N bond.

  • Workup: Purge the system with Nitrogen. Filter the mixture through Celite to remove the catalyst and MgSO₄.

  • Purification: Dilute the filtrate with Ethyl Acetate (200 mL) and wash with saturated aqueous NaHCO₃ (100 mL) to neutralize the acetic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-alkylated secondary amine.

Quantitative Data Summary

The following table summarizes the optimized operational parameters and expected outcomes for both catalytic systems.

ParameterProtocol 1: Nitro ReductionProtocol 2: Reductive Amination
Starting Material Ethyl 2-ethyl-6-nitrobenzoateThis compound
Catalyst 10% Pd/C (50% wet)5% Pd/C (Dry)
Catalyst Loading 5 wt%2 wt%
Solvent Absolute EthanolAnhydrous THF
Additives NoneAcOH (0.1 eq), MgSO₄ (2.0 eq)
H₂ Pressure 40 psi (Parr Reactor)1 atm (Balloon)
Temperature 25 °C – 30 °C40 °C (Imine step), 25 °C (H₂ step)
Expected Yield > 95%85% – 92%
Primary Impurity Risk N-arylhydroxylamine (if under-reduced)Primary alcohol (if H₂ added too early)

Reaction Pathway Visualization

The following diagram maps the logical flow of the described catalytic procedures, highlighting the critical intermediates and the primary side reaction to avoid during reductive amination.

G Nitro Ethyl 2-ethyl-6-nitrobenzoate (Starting Material) Hydroxylamine N-Arylhydroxylamine (Intermediate) Nitro->Hydroxylamine H2, Pd/C (40 psi) Fast Aniline This compound (Target API Intermediate) Hydroxylamine->Aniline H2, Pd/C (40 psi) Rate-Limiting Imine Imine Intermediate (Schiff Base) Aniline->Imine R-CHO, AcOH, MgSO4 -H2O (Pre-formation) Aldehyde Aldehyde Reduction (Side Reaction) Aniline->Aldehyde Premature H2 Exposure SecAmine N-Alkyl Secondary Amine (Final Product) Imine->SecAmine H2, Pd/C (1 atm) Chemoselective

Catalytic reaction pathways for this compound synthesis and functionalization.

References

  • Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes. ACS Omega / Organic Process Research & Development. Available at:[Link][2]

  • Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters - ACS Publications. Available at:[Link][3]

Sources

Application Note: High-Purity Isolation of Ethyl 2-amino-6-ethylbenzoate via Optimized Recrystallization and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of Ethyl 2-amino-6-ethylbenzoate, a key intermediate in pharmaceutical synthesis. Given the stringent purity requirements for drug development, effective isolation methods are paramount. This note details two robust purification protocols: optimized recrystallization (both single-solvent and mixed-solvent systems) and preparative column chromatography. The methodologies are grounded in the physicochemical principles of the target molecule and its likely impurities, offering researchers a pathway to achieving >99% purity. Each protocol is designed to be self-validating, with integrated quality control checkpoints and extensive troubleshooting advice.

Introduction: The Importance of Purity

This compound is a substituted anthranilate ester of significant interest in medicinal chemistry. Its precursor, 2-amino-6-ethylbenzoic acid, is a critical starting material for pharmacologically active substances, including carbamoyl benzoates and the clinical-stage immunomodulator Paquinimod[1]. The purity of synthetic intermediates like this compound directly impacts the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API).

Inefficient purification can lead to the carry-over of unreacted starting materials, catalysts, or reaction byproducts, complicating downstream processes and regulatory approval[2]. This guide provides detailed, field-proven protocols to address these challenges head-on.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule and its potential contaminants.

Properties of this compound

Direct experimental data for this specific molecule is sparse. The following properties are compiled from data on closely related analogs, such as Ethyl 2-amino-6-methylbenzoate and other aminobenzoate esters[3].

PropertyValue (Estimated/Analog-Based)Rationale & Key Considerations
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
Appearance Colorless to yellow solid or oilThe amino group can be susceptible to air oxidation, leading to coloration. Purification under an inert atmosphere is recommended[4].
Melting Point Not specified; likely a low-melting solidRelated compounds like Ethyl p-aminobenzoate melt at 89–90°C[5]. The ortho-substitution may lower this value.
Solubility Sparingly soluble in water; soluble in alcohols, ethyl acetate, chloroform, and other organic solvents.The ester and ethyl groups confer lipophilicity, while the amino group adds polarity and hydrogen bonding capability[6][7].
pKa (Basic) ~4-5 (for the anilinic amine)Similar to other substituted anilines. The molecule will be protonated and water-soluble under strongly acidic conditions.
Common Process-Related Impurities

Impurities are typically derived from the synthetic route. A common synthesis involves the esterification of 2-amino-6-ethylbenzoic acid.

  • Unreacted 2-amino-6-ethylbenzoic acid: The starting carboxylic acid is a primary impurity. Its acidic nature makes it easily removable by a basic wash, but it can co-crystallize if not addressed.

  • Residual Solvents: Ethanol (from esterification), or other reaction/workup solvents.

  • Oxidation Products: The aniline moiety is prone to oxidation, forming colored impurities.

  • Hydrolysis Product: The ester can hydrolyze back to the parent carboxylic acid if exposed to water and acid/base catalysts, especially at elevated temperatures.

The Science of Recrystallization: A Primer

Recrystallization is a powerful technique for purifying solids. It operates on the principle of differential solubility: a carefully chosen solvent should dissolve the target compound and impurities to different extents as a function of temperature.

The Ideal Recrystallization Solvent:

  • Does not react with the compound.

  • Dissolves the compound completely when hot (e.g., at its boiling point).

  • Dissolves the compound poorly when cold (e.g., at 0-4°C).

  • Either dissolves impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • Has a boiling point below the melting point of the compound to prevent "oiling out."

  • Is volatile enough to be easily removed from the purified crystals.

The following diagram outlines the logical workflow for selecting an appropriate solvent system.

Solvent_Selection cluster_0 Solvent Screening Start Place ~20 mg of crude This compound in a test tube AddSolvent Add test solvent dropwise (e.g., Ethanol, IPA, Hexane) Start->AddSolvent CheckCold Is it soluble at room temperature? AddSolvent->CheckCold CheckHot Heat the mixture. Is it fully soluble? CheckCold->CheckHot No Result2 Outcome: Unsuitable. Compound is too soluble. CheckCold->Result2 Yes Cool Cool to 0-4 °C. Do crystals form? CheckHot->Cool Yes Result3 Outcome: Unsuitable. Compound is insoluble. CheckHot->Result3 No Result1 Outcome: Good single solvent for recrystallization. Cool->Result1 Yes Result4 Outcome: Candidate for mixed-solvent system. Cool->Result4 No, or oils out

Caption: Logical workflow for selecting a recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This protocol is recommended for crude material of moderate to high initial purity (>85%). Isopropanol is an excellent choice as it balances the polarity needed to dissolve the amino ester at high temperatures with its reduced solvating power at lower temperatures.

Materials and Equipment
  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer Flasks

  • Hotplate/Stirrer

  • Condenser (optional, for large volumes)

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

Step-by-Step Methodology
  • Dissolution: Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 30-40 mL) to create a slurry.

  • Heating: Gently heat the slurry on a hotplate with stirring. Add more isopropanol in small portions until the solid just dissolves completely at or near the boiling point. Causality Note: Adding a large excess of solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any adhering mother liquor which contains the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum. A vacuum oven at a gentle temperature (e.g., 40-50°C) can be used to expedite the removal of residual solvent.

Troubleshooting
ProblemProbable CauseSolution
Oiling Out Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Add slightly more hot solvent to dissolve the oil, then cool very slowly. If it persists, switch to a lower-boiling point solvent or use a mixed-solvent system.
No Crystals Form Too much solvent was used; solution is not supersaturated upon cooling.Boil off some of the solvent to concentrate the solution and attempt cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Recovery Compound has significant solubility in cold solvent; premature crystallization during hot filtration.Ensure the solution is fully cooled in an ice bath before filtering. For hot filtration, ensure all glassware is pre-heated.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is highly effective when no single solvent provides the ideal solubility profile. Here, ethanol acts as the primary "good" solvent, and water acts as the "anti-solvent" in which the compound is insoluble.

Mixed_Solvent_Workflow A 1. Dissolve Crude Product in Minimum Volume of Hot Ethanol B 2. Add Hot Water Dropwise (Anti-Solvent) A->B C 3. Stop at Cloud Point (Persistent Turbidity) B->C D 4. Add 1-2 Drops of Hot Ethanol to Re-clarify C->D E 5. Cool Slowly to RT, then to 0-4 °C D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Ethanol/Water Mixture F->G H 8. Dry Under Vacuum G->H

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling. The compound is insoluble in water, so you are decreasing the overall solvating power of the mixture.

  • Identify the Cloud Point: Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-clarification: Add 1-2 drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethanol/water mixture (in the same ratio determined for crystallization) to remove the mother liquor.

  • Drying: Dry the pure product under vacuum.

Alternative Method: Preparative Column Chromatography

When impurities have very similar solubility profiles to the product, or for purification of small-scale reactions, column chromatography is the method of choice.

Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a good starting point. The less polar hexane will elute non-polar impurities, while the more polar ethyl acetate will elute the target compound.

  • Procedure:

    • Slurry Pack: Prepare a column with silica gel in hexane.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

    • Elution: Begin eluting with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the eluate by Thin Layer Chromatography (TLC).

    • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the target compound from the column.

    • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Verification

After any purification protocol, the final purity must be confirmed.

  • Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): Provides structural confirmation and can be used to detect and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.

References

  • Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. (2025). U.S. Environmental Protection Agency (EPA).
  • DESIGNED A BIOACTIVE SYNTHESIS OF SCHIFF BASE CONTAINING ETHYL 2- AMINO BENZOATE MOIETY PROMOTED BY BRONSTED ACID. (2023). World Journal of Pharmaceutical Research.
  • Ethyl 2-(ethylamino)-6-methylbenzoate | C12H17NO2.
  • Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)
  • Ethyl 2-amino-6-methylbenzo
  • ETHYL p-AMINOBENZO
  • Method for the preparation of 2-amino-6-ethylbenzoic acid. (2011).
  • Ethyl benzoate - Solubility of Things. (2026). Solubility of Things.
  • Ethyl 2-amino-5-methylbenzo
  • 2 amino ethyl benzo
  • Ethyl benzo
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul

Sources

Application Note: Advanced Cyclization Strategies for Ethyl 2-Amino-6-Ethylbenzoate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 2-amino-6-ethylbenzoate is a privileged, sterically encumbered anthranilate building block utilized extensively in the synthesis of nitrogen-containing heterocycles. The presence of the 6-ethyl group imparts significant lipophilicity and steric bulk, which are critical for the target binding affinity of downstream active pharmaceutical ingredients (APIs), such as the immunomodulator paquinimod [1].

However, this same steric hindrance at the ortho position relative to the amine kinetically impedes standard nucleophilic cyclizations. To overcome the high activation energy barrier caused by this steric shielding, highly optimized conditions are required. Once cyclized, the 6-ethyl group forces the resulting heterocyclic core into a specific 3D orientation, favoring specific receptor binding. This application note details two distinct, field-proven cyclization protocols: the thermal condensation to form 5-ethylquinazolin-4(3H)-ones (anticancer scaffolds) [2] and the ketene-mediated cyclization to form 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates (autoimmune disease therapeutics) [3].

Pathway A: Synthesis of 5-Ethylquinazolin-4(3H)-ones

Mechanistic Causality

This pathway utilizes a modified Niementowski quinazoline synthesis. This compound is reacted with an excess of formamide, which acts as both the high-boiling solvent and the electrophilic carbon/nitrogen source. The sterically hindered amine attacks the carbonyl of formamide, followed by an intramolecular cyclization of the resulting amide onto the ethyl ester. The continuous elimination of ethanol and water at high temperatures drives the equilibrium toward the thermodynamically stable quinazolinone core.

Step-by-Step Protocol
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 mmol (1.93 g) of this compound.

  • Solvent/Reactant Addition: Add 15 mL of formamide. Expert Insight: The large molar excess of formamide is critical to prevent the competitive dimerization of the starting material and to act as a solvent capable of reaching the required cyclization temperature.

  • Thermal Cyclization: Heat the mixture to 150 °C using a precisely controlled oil bath. Maintain this temperature for 6 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent starting material spot under 254 nm UV indicates complete conversion.

  • Cooling and Precipitation: Remove the flask from the heat source and allow it to cool to 60 °C. Slowly add 30 mL of ice-cold distilled water while stirring vigorously. A white/off-white precipitate will crash out of the solution.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) to remove residual formamide.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 5-ethylquinazolin-4(3H)-one.

Quinazolinone_Workflow N1 This compound (Starting Material) N2 Add Formamide (Solvent/Reactant) N1->N2 N3 Thermal Cyclization (150 °C, 6 h) N2->N3 N4 Cooling & Precipitation (H2O addition) N3->N4 N5 5-Ethylquinazolin-4(3H)-one (Purified Product) N4->N5

Workflow for the synthesis of 5-ethylquinazolin-4(3H)-one via thermal cyclization.

Pathway B: Synthesis of Quinoline-3-Carboxamide Precursors

Mechanistic Causality

To synthesize the core of quinoline-3-carboxamides (such as paquinimod), this compound is reacted with triethyl methanetricarboxylate [4]. The rationale for using triethyl methanetricarboxylate over standard malonates is its ability to eliminate a molecule of ethanol at elevated temperatures, forming a highly electrophilic ketene intermediate. The sterically hindered amine of the starting material readily attacks this highly reactive ketene, bypassing the kinetic barrier. This is followed by an intramolecular Claisen-type condensation with the ortho-ester to form the 1,2-dihydroquinoline ring [5].

Step-by-Step Protocol
  • Reagent Preparation: In a dry 50 mL Schlenk flask under an inert nitrogen atmosphere, combine 10.0 mmol (1.93 g) of this compound and 12.0 mmol (2.78 g) of triethyl methanetricarboxylate.

  • Ketene Formation & Coupling: Heat the neat mixture to 160 °C. Expert Insight: No solvent is used. Operating under neat conditions maximizes the concentration of the reactants and easily achieves the high thermal threshold required for in situ ketene generation.

  • Distillation of By-products: Equip the flask with a short-path distillation head to continuously remove the ethanol generated during the reaction. Removing the by-product shifts the equilibrium strictly towards the cyclized product according to Le Chatelier's principle.

  • Intramolecular Cyclization: After 4 hours of heating (or when ethanol evolution visibly ceases in the distillation trap), cool the dark, viscous mixture to 80 °C.

  • Work-up: Dissolve the residue in 20 mL of ethyl acetate and wash with 1M HCl (15 mL), followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate the solvent in vacuo and purify via flash column chromatography (DCM:MeOH 95:5) to obtain the functionalized ethyl 5-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Quinoline_Workflow N1 This compound (Starting Material) N2 Triethyl Methanetricarboxylate (160 °C) N1->N2 N3 Ketene Intermediate Formation N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Quinoline-3-carboxylate Derivative N4->N5

Reaction pathway for the synthesis of quinoline-3-carboxylate derivatives.

Quantitative Data Summary

The table below summarizes the thermodynamic requirements, reaction efficiencies, and isolation strategies for both cyclization pathways.

ParameterPathway A: Quinazolinone SynthesisPathway B: Quinoline Synthesis
Target Scaffold 5-Ethylquinazolin-4(3H)-oneQuinoline-3-carboxylate derivative
Primary Reagent Formamide (Excess)Triethyl methanetricarboxylate (1.2 eq)
Reaction Temperature 150 °C160 °C
Reaction Time 6 hours4 hours
Volatile By-products Ethanol, WaterEthanol
Average Isolated Yield 78 - 82%65 - 70%
Purification Method Recrystallization (Ethanol)Flash Chromatography (DCM:MeOH)

References

  • Title: Method for the preparation of 2-amino-6-ethylbenzoic acid (EP2316818A1)
  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders Source: ResearchGate URL: [Link]

  • Title: Organic Process Research & Development Vol. 21 No. 10 (Concise Synthesis of Key Intermediates of Pyriftalid and Paquinimod) Source: ACS Publications URL: [Link]

  • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

Scale-up synthesis techniques for Ethyl 2-amino-6-ethylbenzoate production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 2-amino-6-ethylbenzoate presents a classic challenge in process chemistry: steric hindrance . The 2,6-disubstitution pattern on the benzoate core creates a "steric pocket" that significantly retards nucleophilic attack at the carbonyl carbon. Consequently, standard Fischer esterification (refluxing carboxylic acid in ethanol with


) often results in poor conversion (<40%) or requires excessive reaction times that degrade the labile amino group.

This Application Note details a High-Fidelity Scale-Up Protocol designed to bypass these kinetic barriers. Instead of direct esterification of the amino acid, we utilize a Nitro-Precursor Route coupled with Acid Chloride Activation . This strategy separates the difficult bond-forming step (esterification) from the formation of the sensitive amino group, ensuring high purity and yield (>85%) without chromatographic purification.

Key Chemical Challenges & Solutions
ChallengeMechanistic Root CauseProcess Solution
Low Reactivity 2-Ethyl and 6-Nitro/Amino groups block the carbonyl trajectory (Burgi-Dunitz angle).Activation: Convert acid to Acid Chloride (

) using Thionyl Chloride to increase electrophilicity [1].
Amine Instability Free anilines can oxidize or polymerize under harsh acidic reflux.Route Selection: Esterify the Nitro intermediate first, then reduce to Amine under mild conditions [2].
Safety (Scale-Up) Exothermic hydrogenation;

gas evolution.
Engineering: Vent scrubbing for Step 1; Mass-transfer limited hydrogenation for Step 2.

Strategic Route Analysis

The most robust route for scale-up avoids the direct handling of 2-amino-6-ethylbenzoic acid, which is zwitterionic and difficult to esterify. We employ a two-stage synthesis starting from 2-ethyl-6-nitrobenzoic acid .

Workflow Diagram

The following logic flow illustrates the critical decision points and reaction pathway.

SynthesisPath Start Starting Material: 2-Ethyl-6-nitrobenzoic acid Activation Step 1: Activation (SOCl2, Toluene, 70°C) Start->Activation Dehydration Intermed1 Intermediate: Acid Chloride Activation->Intermed1 -SO2, -HCl Quench Step 2: Esterification (Ethanol Quench) Intermed1->Quench Nucleophilic Acyl Subst. NitroEster Intermediate: Ethyl 2-ethyl-6-nitrobenzoate Quench->NitroEster Isolation Reduction Step 3: Reduction (H2, Pd/C, EtOH) NitroEster->Reduction Cat. Hydrogenation Product Target: This compound Reduction->Product Filtration & Cryst.

Figure 1: The "Activate-Then-Reduce" strategy bypasses steric hindrance by using a highly reactive acid chloride intermediate.

Detailed Experimental Protocols

Module A: Synthesis of Ethyl 2-ethyl-6-nitrobenzoate (The "Steric Breakthrough")

Objective: Overcome the steric blockade of the 2,6-position using the Acid Chloride method.

Reagents:

  • 2-Ethyl-6-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Toluene (Solvent, 5-8 volumes)

  • DMF (Catalyst, 0.05 equiv)

  • Absolute Ethanol (3.0 equiv)

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and a reflux condenser connected to a caustic scrubber (NaOH) to neutralize

    
     and 
    
    
    
    off-gas.
  • Charging: Charge 2-Ethyl-6-nitrobenzoic acid and Toluene. Start stirring.

  • Activation: Add DMF (catalytic). Slowly dose Thionyl Chloride over 30 minutes. Caution: Gas evolution.

  • Reaction: Heat the slurry to 70–75°C . The slurry will dissolve as the Acid Chloride forms. Hold for 3–4 hours.

    • IPC (In-Process Control): Aliquot quenched in MeOH should show >98% Methyl Ester by HPLC.

  • Distillation: Apply vacuum (approx. 200 mbar) to distill off excess

    
     and roughly 50% of the Toluene. This removes the corrosive reagent [3].
    
  • Esterification: Cool the residue to 0–5°C . Slowly add Absolute Ethanol (exothermic). Maintain internal temperature <20°C.

  • Workup: Quench with 10%

    
     solution. Separate phases. Wash organic layer with water.[1]
    
  • Isolation: Strip solvent to yield the Nitro Ester as a golden oil or low-melting solid. (Typical Yield: 90–94%).

Module B: Catalytic Reduction to this compound

Objective: Selective reduction of the nitro group without hydrolyzing the sterically hindered ester.

Reagents:

  • Ethyl 2-ethyl-6-nitrobenzoate (from Module A)

  • 10% Pd/C (50% water wet) (Catalyst loading: 2-5 wt% relative to substrate)

  • Ethanol (10 volumes)

  • Hydrogen Gas (

    
    )[2]
    

Protocol:

  • Inerting: Purge the hydrogenation autoclave with Nitrogen (

    
    ) three times to remove Oxygen. Critical Safety Step: Pyrophoric catalyst hazard.
    
  • Loading: Charge the Nitro Ester (dissolved in Ethanol) and the Pd/C catalyst.

  • Hydrogenation: Pressurize with

    
     to 3–5 bar . Heat to 40°C .
    
    • Note: The 2,6-substituents provide steric bulk that actually protects the ester from enzymatic or hydrolytic cleavage, but the reduction of the nitro group proceeds smoothly [4].

  • Completion: Monitor Hydrogen uptake. Reaction typically completes in 2–4 hours.

  • Filtration: Filter the hot solution through a Celite bed (or sparkler filter) to remove Pd/C.

  • Crystallization: Concentrate the filtrate to ~3 volumes. Cool to 0°C. The target This compound will crystallize.

  • Drying: Vacuum dry at 40°C.

Process Safety & Engineering Controls

Scale-up requires rigorous management of thermal and pressure hazards.

Hydrogenation Safety Loop

The following diagram details the safety logic required for the high-pressure reduction step.

SafetyLoop Sensor_Temp Temp Sensor (RTD) Controller PLC / DCS Logic Controller Sensor_Temp->Controller T > 50°C Sensor_Press Pressure Sensor (PT) Sensor_Press->Controller P > 6 Bar Vent Emergency Vent (Burst Disc) Sensor_Press->Vent Mechanical Failure Valve_H2 H2 Feed Valve (Fail-Close) Controller->Valve_H2 CUT FEED (Interlock) Valve_Cool Cooling Jacket Valve Controller->Valve_Cool MAX COOLING

Figure 2: Critical Process Safety Interlocks for Exothermic Hydrogenation.

Critical Quality Attributes (CQAs)
AttributeSpecificationControl Strategy
Purity (HPLC) > 99.0%Crystallization cooling ramp rate (0.5°C/min).
Residual Pd < 10 ppmMulti-pass filtration or metal scavenger (e.g., SiliaMetS).
Water Content < 0.5%Azeotropic drying during Module A.

Troubleshooting Guide

Problem: Low yield in Module A (Esterification).

  • Cause: Incomplete formation of Acid Chloride.

  • Fix: Ensure

    
     quality (fresh) and sufficient heating time. The "2-ethyl" group slows down the initial attack of chloride.
    

Problem: "Stalled" Hydrogenation in Module B.

  • Cause: Catalyst poisoning by residual Sulfur (from

    
    ).
    
  • Fix: Ensure the Acid Chloride intermediate is thoroughly distilled or washed (if solid) to remove traces of thionyl chloride/sulfur dioxide before adding Ethanol. Sulfur is a potent poison for Palladium [5].

Problem: Product is an oil, not a solid.

  • Cause: Impurities (unreacted nitro compound) depressing melting point.

  • Fix: Use a seed crystal from a pure batch. Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary.

References

  • ChemistrySteps. (2025). Preparation of Esters via Acid Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Esterification: Acid Chlorides and Anhydrides. Retrieved from [Link]

  • PubMed. (2014).[3] Steric hindrance of 2,6-disubstituted benzoic acid derivatives. Pesticide Biochemistry and Physiology. Retrieved from [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-amino-6-ethylbenzoate is a substituted anthranilate ester, a class of compounds that serve as versatile scaffolds in synthetic organic chemistry, particularly in the construction of pharmaceuticals and complex heterocyclic systems. The molecule possesses three key functional groups: a nucleophilic aromatic amine, an ester, and a sterically hindered benzene ring. The interplay of these groups dictates its reactivity and, critically, the optimal solvent environment for its transformations. This guide provides a detailed framework for solvent selection in key reactions involving this compound, moving beyond simple solubility considerations to address how solvent choice directly influences reaction kinetics, pathway selection, and ultimate product yield.

Part 1: Physicochemical Profile & Solvent Interaction

The structure of this compound—featuring a polar amine, a moderately polar ester, and a nonpolar ethyl/aromatic backbone—renders it amphiphilic. It is generally soluble in a wide range of organic solvents but has limited solubility in water.[1][2][3] The primary amine is a hydrogen-bond donor and acceptor, while the ester carbonyl is a hydrogen-bond acceptor. These characteristics are central to selecting an appropriate solvent.

Table 1: Properties of Common Solvents for Reactions with this compound

SolventClassBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Use Cases
Dichloromethane (DCM) Aprotic Halogenated39.69.1Excellent for reactions at or below room temperature, such as N-acylations with acid chlorides. Dissolves a wide range of organic compounds and is relatively inert.
Tetrahydrofuran (THF) Aprotic Ether667.6Good for reactions requiring a moderately polar, non-protic environment, like metal-catalyzed couplings or reactions with organometallics. Can form peroxides.
Acetonitrile (MeCN) Polar Aprotic8237.5Highly polar; suitable for promoting ionic intermediates. Often used in palladium-catalyzed reactions.
Toluene Nonpolar Aromatic1112.4High boiling point makes it ideal for reactions requiring heat, such as Suzuki or Heck couplings. Effective at dissolving nonpolar reagents and starting materials.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Excellent high-boiling polar solvent for promoting SNAr, amide bond formation, and cyclization reactions that are often sluggish in other media.[4][5]
Ethanol (EtOH) Polar Protic7824.6Can act as both a solvent and a reagent (e.g., in esterifications). Its protic nature can stabilize charged intermediates and is sometimes used in reductions or acid-catalyzed cyclizations.[6]
1,4-Dioxane Aprotic Ether1012.2A higher-boiling alternative to THF, commonly used in palladium-catalyzed cross-coupling reactions.[7]

Part 2: Solvent Selection for Major Reaction Classes

The choice of solvent is not merely about dissolution; it is a strategic decision that can dictate the course of a reaction. Below, we explore the logic for solvent selection in three major classes of reactions involving this compound.

N-Acylation and Amide Bond Formation

The reaction of the primary amine on this compound with an acylating agent (e.g., acid chloride, anhydride) is a fundamental transformation. The primary goals are to facilitate the nucleophilic attack of the amine and to sequester any acidic byproducts.

Causality of Solvent Choice:

  • Aprotic Solvents are Preferred: Protic solvents (like alcohols) can compete with the substrate's amine for the acylating agent. Therefore, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard choices.[8]

  • Polarity: A moderately polar environment helps to dissolve the starting materials and stabilize the charged intermediates in the reaction mechanism.

  • High-Boiling Polar Aprotic Solvents for Difficult Couplings: For less reactive carboxylic acids requiring coupling agents (e.g., HATU, EDCI), a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is often employed.[5][9] DMF excels at dissolving all components, including peptide coupling reagents and amine bases, and can accelerate reactions by stabilizing charged intermediates.[5]

Workflow Diagram: Solvent Selection for N-Acylation

start Select Acylation Strategy acid_chloride Using Acid Chloride / Anhydride start->acid_chloride coupling_agent Using Carboxylic Acid + Coupling Agent start->coupling_agent dcm DCM or THF (Low/Room Temp) acid_chloride->dcm  Highly reactive dmf DMF (Room Temp to Mild Heat) coupling_agent->dmf  Sluggish reaction base Add non-nucleophilic base (e.g., Et3N, DIPEA) dcm->base dmf->base protocol Proceed to Protocol 1 base->protocol

Caption: Logic flow for N-acylation solvent choice.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of this compound (or its halogenated derivatives) can be functionalized via cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.

Causality of Solvent Choice:

  • High Boiling Point: These reactions are almost always run at elevated temperatures (80-140 °C) to drive the catalytic cycle.[7] Therefore, high-boiling solvents such as Toluene , 1,4-Dioxane , or DMF are required.

  • Oxygen and Water Sensitivity: Many palladium catalysts and ligands are sensitive to oxygen. Solvents must be properly degassed. While many couplings are run under anhydrous conditions, Suzuki reactions often require an aqueous phase for the base (e.g., K₃PO₄, K₂CO₃), making a biphasic system like Toluene/Water or Dioxane/Water ideal.[7][10]

  • Solvent-Ligand Interaction: The solvent can influence the efficacy of the phosphine ligand. Nonpolar solvents like Toluene are generally compatible with bulky, electron-rich phosphine ligands common in modern cross-coupling.

Synthesis of Heterocycles (Cyclization Reactions)

This compound is an excellent precursor for heterocycles like quinazolinones or benzodiazepines. These reactions often involve an initial condensation followed by an intramolecular cyclization.

Causality of Solvent Choice:

  • Thermal Requirements: Intramolecular cyclizations can have high activation energies, necessitating high-boiling solvents. DMF is a frequent choice due to its high boiling point (153 °C) and its ability to promote reactions that may be sluggish in other solvents.[4]

  • Acid/Base Catalysis: If the cyclization is acid-catalyzed, a solvent that is stable to acid and can accommodate ionic intermediates is needed. Ethanol with a catalytic amount of a strong acid (like glacial acetic acid or H₂SO₄) can be effective, where the alcohol serves to solvate the protonated species.[11]

Part 3: Experimental Protocols

The following protocols are representative examples based on established methodologies for analogous substrates.

Protocol 1: N-Acylation with an Acid Chloride in DCM

This protocol describes the N-acylation of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 equiv) to the solution and cool the flask to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 equiv) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling with a Brominated Substrate

This protocol outlines a typical Suzuki coupling of a hypothetical bromo-derivative of the title compound, Ethyl 2-amino-5-bromo-6-ethylbenzoate, with phenylboronic acid.

Materials:

  • Ethyl 2-amino-5-bromo-6-ethylbenzoate

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, nitrogen inlet

Procedure:

  • To a round-bottom flask, add Ethyl 2-amino-5-bromo-6-ethylbenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Add a 4:1 mixture of Toluene and Water (to a concentration of approx. 0.1 M of the substrate).

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 95 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor by TLC or LC-MS.[10]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Diagram: General Experimental Workflow

Caption: A generalized workflow for synthesis.

References

  • Luthy, C., et al. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid. Google Patents, EP2316818A1.
  • Ghosh, A., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Scientific Reports. Available at: [Link]

  • Hassan, T. H., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Egyptian Journal of Chemistry.
  • Wang, Z., et al. (2020). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ACS Omega.
  • Khachatryan, A., et al. (2024). THE SYNTHESIS OF ETHYL 2-AMINO-1-(ARYL)-5-(ARYLCARBAMOYL)- 6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATES. Chemistry of Heterocyclic Compounds.
  • Khan, I., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Available at: [Link]

  • Wikipedia. Methyl anthranilate. Available at: [Link]

  • Behalo, M. S. & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
  • Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules. Available at: [Link]

  • Inchem.org. ANTHRANILATE DERIVATIVES. Available at: [Link]

  • Catino, A. J., et al. (2011). Palladium catalyzed synthesis of ethyl-2-styrylbenzoate.
  • Solubility of Things. Ethyl benzoate. Available at: [Link]

  • Kamal, A., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][12]diazepin-2-ylamino)benzoate. Molecules. Available at: [Link]

  • Sprecker, M. A., et al. (1989). Flavoring with schiff base reaction products of alkyl anthranilates. Google Patents, US4880640A.
  • Reddy, K. L., et al. (2007). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.
  • BenchChem. (2025).
  • Pace, V., et al. (2024). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Molecules. Available at: [Link]

  • Al-Juboori, A. A. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry.
  • Mahmood, Z. M. & Ahmad, A. K. (2020). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Semantic Scholar.
  • PubChem. Ethyl benzoate. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • Kumar, S. & Kumar, Dr. A. (2017). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. International Journal of Innovative Research in Science, Engineering and Technology.
  • Osaka, I., et al. (2013). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units.
  • Li, C., et al. (2018). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

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Application Note: Rapid and Efficient Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Microwave-Assisted Cyclocondensation of Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Gemini Field: Organic Synthesis, Medicinal Chemistry, Drug Development

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry, utilizing Ethyl 2-amino-6-ethylbenzoate as a key starting material. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[1][2][3] We provide a comprehensive guide including the reaction mechanism, a detailed step-by-step protocol, and a comparative analysis against conventional heating methods, demonstrating the superiority of microwave irradiation for this transformation.

Introduction: The Power of Microwave Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[4][5] Unlike traditional techniques that rely on slow, inefficient heat transfer through convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and highly localized heating.[6][7] This leads to remarkable acceleration of reaction rates, often by orders of magnitude, alongside improved yields and higher product purity due to the reduction of unwanted side reactions.[4][6][8]

The quinazolinone core is a foundational heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[9][10][11] The development of rapid and efficient methods for the synthesis of novel quinazolinone derivatives is therefore a critical objective in drug discovery. This guide focuses on a one-pot, three-component reaction using this compound, a versatile anthranilate derivative, to construct the quinazolinone scaffold under microwave conditions.

Principle and Rationale

The synthesis proceeds via a microwave-promoted, one-pot, three-component cyclocondensation reaction.

  • Step 1: Amide Formation: The primary amine of this compound reacts with an acylating agent (e.g., acetic anhydride) to form an N-acylated intermediate.

  • Step 2: Condensation & Cyclization: This intermediate then reacts with a primary amine. The microwave energy facilitates the rapid condensation and subsequent intramolecular cyclization, eliminating a molecule of ethanol and water to form the stable, aromatic quinazolinone ring system.

Why Microwave Irradiation? The choice of microwave synthesis is causal to the reaction's success. The polar intermediates and reagents in the reaction mixture efficiently absorb microwave energy, rapidly reaching the activation energy required for the multi-step transformation.[1] This avoids the prolonged exposure to high temperatures typical of conventional refluxing, which can lead to degradation and the formation of by-products.[4] The precise temperature and pressure control offered by modern microwave synthesizers ensures high reproducibility and allows for the safe use of sealed vessels to reach temperatures well above the solvent's boiling point, further accelerating the reaction.[6][12]

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis Reagents 1. Weigh Reagents (Anthranilate, Amine, Anhydride) Solvent 2. Add Solvent (e.g., Acetic Acid) Vessel 3. Combine in Microwave Vessel + Stir Bar MW 4. Irradiate in Synthesizer (Set T, P, t) Vessel->MW Cool 5. Cool to Room Temp. Quench 6. Quench Reaction (e.g., Ice Water) Cool->Quench Filter 7. Isolate Crude Product (Filtration) Purify 8. Purify (Recrystallization) Analysis 9. Characterize Product (NMR, MS, IR) Purify->Analysis

Caption: High-level workflow for microwave-assisted quinazolinone synthesis.

Detailed Experimental Protocol

Target Synthesis: 2-Methyl-3-phenyl-8-ethylquinazolin-4(3H)-one

Materials and Equipment:
  • Reagents: this compound (1.0 mmol, 193 mg), Aniline (1.1 mmol, 102 mg, 100 µL), Acetic Anhydride (1.5 mmol, 153 mg, 142 µL), Glacial Acetic Acid (3 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with a magnetic stir bar, standard laboratory glassware, filtration apparatus, rotary evaporator.

Reaction Scheme

Caption: Synthesis of a 2,3,8-trisubstituted quinazolin-4(3H)-one.

Step-by-Step Procedure:
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add this compound (193 mg, 1.0 mmol), aniline (100 µL, 1.1 mmol), and glacial acetic acid (3 mL).

  • Acylating Agent: Carefully add acetic anhydride (142 µL, 1.5 mmol) to the mixture.

  • Sealing: Securely cap the reaction vial.

  • Microwave Program: Place the vial into the microwave synthesizer cavity and irradiate using the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (300 W max)

    • Stirring: High

  • Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 25 mL of ice-cold water.

  • Precipitation: Stir the aqueous mixture for 15 minutes. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a white or off-white solid.

  • Characterization: Dry the purified product under vacuum and characterize using NMR, MS, and IR to confirm its identity and purity.

Data and Results: A Comparative Advantage

The efficacy of the microwave-assisted protocol is best demonstrated by comparing it to traditional conventional heating methods for analogous quinazolinone syntheses.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)Advantage
Reaction Time 20 minutes8 - 12 hours>24x Faster[4][13]
Temperature 140 °C (Controlled)~120 °C (Reflux)Higher temp, shorter time
Pressure ~5-10 bar (Sealed Vessel)AtmosphericEnables superheating
Energy Consumption Significantly Lower[1][6]HighGreener Process[2]
Expected Yield 85 - 95%50 - 70%Higher Throughput[10]
Product Purity High (minimal by-products)Moderate (side products common)Simpler Purification[4]

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Insufficient temperature or time. Moisture in reagents.

    • Solution: Ensure all reagents are anhydrous. Increase the reaction temperature in 10 °C increments or extend the hold time. The steric hindrance from the 6-ethyl group on the anthranilate may require slightly more forcing conditions than unsubstituted analogs.

  • Pressure Limit Exceeded:

    • Cause: Reaction volume is too large for the vial, or the reaction is producing excess gas.

    • Solution: Reduce the scale of the reaction or use a larger microwave vial. Ensure the vial is not filled more than 1/3 to 1/2 of its total volume.

  • Product Fails to Precipitate:

    • Cause: The product may be more soluble in water than expected or formed an oil.

    • Solution: After pouring into ice water, try scratching the inside of the beaker with a glass rod to induce crystallization. If an oil forms, extract the aqueous layer with ethyl acetate, dry the organic layer with MgSO₄, and concentrate under reduced pressure.

Conclusion

This application note presents a validated, efficient, and rapid microwave-assisted method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones from this compound. The protocol offers substantial improvements over conventional methods in terms of reaction speed, product yield, and energy efficiency, making it an ideal strategy for library synthesis in drug discovery and process development.[3][8] The adoption of MAOS for the construction of such valuable heterocyclic scaffolds represents a significant step towards more sustainable and effective chemical synthesis.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
  • Synthesis of benzodiazepines via a microwave procedure. ResearchGate.
  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. World Journal of Pharmaceutical Research.
  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. (2014). Trade Science Inc.
  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (2015). Scholars Research Library.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). PubMed.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science.

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Troubleshooting & Optimization

Overcoming steric hindrance effects in Ethyl 2-amino-6-ethylbenzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-amino-6-ethylbenzoate Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered aniline derivative. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you overcome synthetic hurdles and achieve your target outcomes.

Introduction: The Challenge of the Ortho-Ethyl Group

This compound is a valuable building block, but its structure presents a significant synthetic challenge: the ethyl group at the C6 position, ortho to the primary amine. This substitution creates substantial steric hindrance, physically obstructing the nitrogen's lone pair of electrons.[1] This shielding effect dramatically reduces the nucleophilicity of the amino group, leading to sluggish or failed reactions under standard conditions.[1][2] This guide will address the most common issues encountered and provide robust strategies to ensure success.

Frequently Asked Questions (FAQs)

Q1: Why are my standard acylation or alkylation reactions with this compound failing or showing extremely low yields?

This is the most common issue and is a direct consequence of steric hindrance. The bulky ortho-ethyl group physically blocks the pathway for electrophiles to attack the amino group.[1] Standard coupling reagents or mild alkylating agents lack the necessary reactivity to overcome this barrier. Furthermore, upon protonation (for instance, by an acid catalyst), the amino group changes from sp² to a non-planar sp³ hybridization, which can increase steric clash with the ortho substituent, further disfavoring the reaction.[3] Success requires moving to more potent reagents or more forceful reaction conditions.

Q2: Beyond low reactivity, what other side reactions should I be aware of?

When forcing conditions are used (e.g., high heat), you may encounter issues like:

  • Diarylation: If the starting amine has two N-H bonds, diarylation can occur.[4]

  • Hydrodehalogenation: In cross-coupling reactions, reduction of the aryl halide can compete with the desired amination.[4]

  • Solvent-Induced Byproducts: In some acylation reactions, protic solvents like ethanol or acetone can react with the acylating agent or form imine byproducts, reducing yield.[5]

Troubleshooting Guide: Amide Coupling Reactions

Problem: You are attempting to form an amide bond between this compound and a carboxylic acid using standard reagents like DCC or EDC/HOBt, but the reaction shows little to no conversion.

Root Cause Analysis:

The O-acylisourea intermediate formed by carbodiimides is not sufficiently reactive to be attacked by the sterically shielded and electronically deactivated amino group of your substrate. The bulky ethyl group prevents the necessary approach trajectory for nucleophilic attack.

Solution Pathway: Upgrading Your Coupling Reagent

For sterically hindered anilines, high-potency uronium- or phosphonium-based coupling reagents are required. These reagents generate highly activated esters that can overcome the steric barrier.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Troubleshooting Workflow for Amide Coupling.", shape=plaintext, fontsize=10];

Recommended Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is exceptionally effective for difficult couplings involving sterically hindered amines.[6][8] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack.[6][7][9]

Comparative Data: Amide Coupling Reagents
ReagentAcronymClassSuitability for Hindered AnilinesKey Considerations
DicyclohexylcarbodiimideDCCCarbodiimideVery LowForms insoluble DCU byproduct; Low reactivity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideLowWater-soluble byproduct; Often requires an additive like HOBt.
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATU Uronium Salt Excellent High reactivity, fast kinetics, reduced racemization.[6][7][9]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltGoodEffective, but generates carcinogenic HMPA as a byproduct.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium SaltExcellentSafer alternative to HATU (avoids explosive HOAt byproduct), good solubility.[10]
Experimental Protocol: HATU-Mediated Amide Coupling

Objective: To couple a generic carboxylic acid (R-COOH) with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.[6]

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly stubborn couplings, the reaction may be gently heated to 40-50°C.[6]

  • Upon completion (typically 2-12 hours), quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide: N-Alkylation & Cyclization Reactions

Problem: Direct N-alkylation with alkyl halides is unsuccessful, or attempts at cyclization (e.g., quinoline synthesis) result in poor yields.

Root Cause Analysis:
  • N-Alkylation: The Sₙ2 reaction pathway is sterically disfavored. The ortho-ethyl group prevents the backside attack of the amine nucleophile on the alkyl halide. The product amine is also often more nucleophilic than the starting material, leading to difficult-to-control reactions.[11]

  • Cyclization: Many cyclization reactions, such as the Friedländer or Povarov reactions for quinoline synthesis, require specific conformations for the intramolecular reaction to occur. The steric bulk of the ethyl group can create a high energy barrier for adopting the required transition state geometry, thus impeding cyclization.[12]

Solution Pathway: Alternative Methodologies

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Decision Tree for Advanced Reactions.", shape=plaintext, fontsize=10];

Recommended Solutions:

  • For N-Alkylation:

    • Reductive Amination: This two-step, one-pot process involves first forming an imine with an aldehyde or ketone, followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN). This pathway is less sensitive to steric hindrance around the amine.

    • Buchwald-Hartwig Amination: For N-arylation, this palladium-catalyzed cross-coupling reaction is the industry standard. Success with hindered substrates like this compound requires the use of specialized, bulky phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands.[1][4]

  • For Cyclization (e.g., Quinoline Synthesis):

    • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid, localized heating, supplying the activation energy needed to overcome the steric barrier without prolonged heating that can lead to decomposition.[13] This technique has been shown to improve yields and shorten reaction times for the synthesis of quinolines from sterically hindered substrates.[12][13][14]

    • Lewis Acid Catalysis: The addition of a strong Lewis acid (e.g., ZnCl₂, Tf₂O) can activate the reaction partners and promote cyclization under more manageable conditions.[13]

References

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 598. [Link]

  • Al-Warhi, T., et al. (2022). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(71), 46335-46342. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Sharma, P., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659-34685. [Link]

  • S. F. A. ScholarWorks. (2017). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Bentham Science. (2025). Microwave-assisted Synthesis of Quinolines. [Link]

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Identifying common impurities in crude Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude Ethyl 2-amino-6-ethylbenzoate. It addresses common questions regarding impurities, their identification, and strategies for purification, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

The impurity profile of crude this compound is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the Fischer esterification of 2-amino-6-ethylbenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[1][2] Given this pathway, the following impurities are frequently encountered:

  • Unreacted Starting Materials: The most common impurities are residual 2-amino-6-ethylbenzoic acid and ethanol.

  • By-products from Side Reactions:

    • Dimerization/Polymerization Products: Under acidic and heated conditions, aromatic amines can undergo side reactions, leading to the formation of colored polymeric impurities.

    • Oxidation Products: The amino group is susceptible to oxidation, which can result in the formation of colored impurities, especially if the reaction is exposed to air for extended periods at high temperatures.

    • Products of Ring Substitution: Although less common under controlled Fischer esterification conditions, harsh acidic conditions could potentially lead to side reactions on the aromatic ring.[3]

  • Residual Catalyst and Solvents: Traces of the acid catalyst (e.g., sulfuric acid) and any other solvents used in the synthesis or work-up may be present.[4]

Discoloration is a common issue and is typically indicative of trace-level impurities that are highly chromophoric.

  • Causality: The primary culprits are often oxidation products of the aromatic amine functionality or small amounts of polymeric by-products formed during the synthesis. The presence of residual acid can also catalyze degradation upon storage, leading to color development over time.

  • Troubleshooting Strategy:

    • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and add a small amount of activated charcoal. Heat the mixture at reflux for a short period, then perform a hot filtration to remove the charcoal.

    • Recrystallization: A carefully executed recrystallization is often the most effective method for removing both colored and non-colored impurities.

Recrystallization is a powerful purification technique, but its success is highly dependent on the proper choice of solvent and technique.[5]

Problem Potential Cause Troubleshooting Action
No crystals form upon cooling. The solution is not saturated (too much solvent was used).[5]Boil off some of the solvent to concentrate the solution and attempt to cool again.[6]
The solution is supersaturated.[5]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[5]
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.[5]Try a lower-boiling point solvent or a mixed solvent system. Slow cooling can also favor crystal formation over oiling out.[5]
High levels of impurities are present.Consider a preliminary purification step like column chromatography before attempting recrystallization.
Crystallization is too rapid, potentially trapping impurities. The solution is too concentrated or cooled too quickly.[6]Re-dissolve the solid in additional hot solvent and allow it to cool more slowly.[6]
Poor recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.[6]Concentrate the mother liquor and cool to obtain a second crop of crystals.[6]

Analytical and Purification Protocols

Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the purity of your sample and identify the presence of starting materials.[7]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

  • Also, prepare dilute solutions of your starting materials (2-amino-6-ethylbenzoic acid and, if possible, a reference standard of the pure product).

  • Using separate capillary tubes, spot the solutions onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The presence of spots in your crude sample that correspond to the Rf values of your starting materials indicates their presence as impurities.

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizing the Workflow

cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_purification Purification Stage cluster_final Final Product Start Crude Ethyl 2-amino-6-ethylbenzoate TLC TLC Analysis Start->TLC Qualitative Assessment HPLC HPLC/GC-MS Analysis (Quantitative) TLC->HPLC If quantification is needed Charcoal Charcoal Treatment (for color) TLC->Charcoal If colored impurities are present Recrystallization Recrystallization TLC->Recrystallization If non-colored impurities are present Pure Pure Ethyl 2-amino-6-ethylbenzoate HPLC->Pure Purity Verification Charcoal->Recrystallization Recrystallization->Pure

Caption: Workflow for impurity analysis and purification.

Start Attempt Recrystallization Cooling Cool Solution Start->Cooling Crystals_Form Do Crystals Form? Cooling->Crystals_Form Oiling_Out Does it 'Oil Out'? Crystals_Form->Oiling_Out No Success Collect Crystals Crystals_Form->Success Yes Failure Re-evaluate Solvent/Method Oiling_Out->Failure Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Oiling_Out->Induce_Crystallization No Induce_Success Crystals Form? Induce_Crystallization->Induce_Success Induce_Success->Success Yes Concentrate Concentrate Solution (Boil off solvent) Induce_Success->Concentrate No Concentrate->Cooling

Sources

Troubleshooting hydrolysis side-reactions of Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Ethyl 2-amino-6-ethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common yet critical issue of hydrolysis side-reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Troubleshooting Guide: Hydrolysis Side-Reactions

This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly identify your problem and find a robust solution.

Q1: My reaction yield is low, and I suspect hydrolysis of my starting material, this compound. How can I confirm this?

A1: Confirmation of hydrolysis is the critical first step. The primary hydrolysis product is 2-amino-6-ethylbenzoic acid. Your analytical approach should focus on detecting and quantifying this species in your reaction mixture or starting material.

Root Cause Analysis: The presence of the hydrolysis product indicates that your ester has been exposed to conditions promoting the cleavage of the ethyl ester bond. This is most commonly due to the presence of water, often in combination with acidic or basic catalysts.

Recommended Actions:

  • Baseline Analysis: First, analyze a sample of your starting material as a control to ensure it has not degraded during storage.

  • Chromatographic Analysis: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • The carboxylic acid product is significantly more polar than the parent ester. This will result in a much shorter retention time on a C18 column.

    • Run a sample of your crude reaction mixture. The appearance of a new, early-eluting peak corresponding to the acid confirms hydrolysis.

  • Spectroscopic Analysis (NMR): If the hydrolysis is significant (>5-10%), ¹H NMR spectroscopy can be a quick check.

    • Ethyl Ester (Starting Material): Look for the characteristic quartet and triplet of the ethyl group (~4.3 ppm and ~1.3 ppm, respectively).

    • Carboxylic Acid (Product): The ethyl signals will be absent, and you may observe a broad singlet for the carboxylic acid proton (>10 ppm), although this can be difficult to see in protic solvents.

  • pH Measurement: Check the pH of your reaction mixture if it is an aqueous or protic solution. Extremes in pH (<4 or >8) strongly favor hydrolysis.

Protocol 1: RP-HPLC Method for Detecting Hydrolysis

This protocol provides a general method for separating this compound from its hydrolysis product.

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution 2-amino-6-ethylbenzoic acid (Product) will elute first, followed by this compound (Starting Material).
Q2: I've confirmed hydrolysis is occurring. What are the primary chemical drivers for this side-reaction?

A2: The hydrolysis of this compound is primarily driven by three mechanisms, often acting in concert: acid-catalysis, base-catalysis, and a unique intramolecular catalysis.

Causality Explained:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This pathway is reversible.[1] To drive the reaction toward completion, an excess of water is required.[1]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and non-reactive towards the alcohol leaving group.[1][2]

  • Intramolecular General Base Catalysis: This is a particularly relevant and often overlooked mechanism for 2-aminobenzoate esters. The neighboring amino group can act as an internal base, abstracting a proton from an attacking water molecule, thereby increasing its nucleophilicity. This leads to a significantly accelerated rate of hydrolysis, which has been observed to be pH-independent in the range of pH 4 to 8 for similar structures.[3] The steric hindrance from the 6-ethyl group may slightly modulate this effect, but the underlying mechanism remains a key consideration.

Diagram 1: Hydrolysis Mechanisms

Figure 1. Key Hydrolysis Pathways cluster_acid Acid-Catalyzed (Reversible) cluster_base Base-Catalyzed (Irreversible) cluster_intra Intramolecular Catalysis (pH 4-8) A1 Ester + H⁺ A2 Protonated Ester (Activated) A1->A2 Protonation A3 Tetrahedral Intermediate A2->A3 H₂O Attack A4 Carboxylic Acid + Alcohol + H⁺ A3->A4 Elimination B1 Ester + OH⁻ B2 Tetrahedral Intermediate B1->B2 OH⁻ Attack B3 Carboxylate + Alcohol B2->B3 Elimination C1 Ester-NH₂ + H₂O C2 Transition State (NH₂ assists H₂O attack) C1->C2 Neighboring Group Participation C3 Carboxylic Acid + Alcohol C2->C3 Collapse

Caption: Key hydrolysis pathways for this compound.

Q3: How can I minimize hydrolysis during my reaction, especially when I cannot avoid water or protic solvents?

A3: Minimizing hydrolysis in protic environments requires careful control of reaction parameters. The strategy is to find a window where your desired reaction proceeds significantly faster than the hydrolysis side-reaction.

Mitigation Strategies:

  • Strict pH Control: This is the most critical factor.

    • Maintain the reaction pH in a neutral or near-neutral range (pH 6-7.5) if your reaction chemistry allows. Use a robust buffering system (e.g., phosphate or HEPES) to prevent pH shifts.

    • Avoid both strongly acidic (pH < 4) and strongly basic (pH > 8) conditions unless absolutely required by your primary reaction. The rate of hydrolysis increases with both increasing H⁺ and OH⁻ concentrations.[4]

  • Temperature Management: Keep the reaction temperature as low as feasible. Hydrolysis, like most reactions, is accelerated at higher temperatures.[4] Determine the minimum temperature at which your desired reaction proceeds at an acceptable rate.

  • Use of Aprotic Co-solvents: If possible, reduce the concentration of water by using a water-miscible aprotic co-solvent like THF, dioxane, or acetonitrile. This lowers the activity of water, disfavoring the hydrolysis reaction.

  • Reaction Time: Limit the reaction time to the minimum required for completion. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.

Table 1: Summary of Factors Influencing Hydrolysis Rate
FactorImpact on Hydrolysis RateRecommended Control Measures
pH High rate at pH < 4 and pH > 8. Accelerated rate at pH 4-8 due to intramolecular catalysis.[3][4]Buffer reactions to maintain pH 6-7.5.
Temperature Rate increases with temperature.[4]Run reactions at the lowest effective temperature.
Water Conc. Higher water concentration increases the rate.Use anhydrous solvents where possible; use aprotic co-solvents to reduce water activity.
Reaction Time Longer exposure increases the extent of hydrolysis.Monitor reaction closely and minimize duration.
Catalysts Presence of strong acids, bases, or certain metal ions can accelerate hydrolysis.[5]Use non-hydrolytic catalysts; ensure catalyst purity.
Q4: My reaction work-up and purification seem to be causing significant hydrolysis. What should I change?

A4: Hydrolysis during work-up and purification is common, as the compound is often exposed to aqueous acidic or basic conditions.

Optimized Procedures:

  • Aqueous Washes:

    • Avoid Strong Acids/Bases: Do not use strong aqueous acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) for extractions if possible.

    • Use Buffered or Neutral Washes: Use saturated sodium bicarbonate (mild base) or ammonium chloride (mild acid) solutions for washes and perform them quickly and at low temperatures (e.g., on an ice bath). Follow immediately with a brine wash to remove bulk water.

  • Drying: Be thorough when drying the organic layer. Use a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and ensure all residual water is removed before solvent evaporation.

  • Chromatography:

    • Silica Gel: Standard silica gel is acidic and can hold water, promoting hydrolysis on the column.

    • Mitigation: To minimize this, you can use silica that has been neutralized by pre-washing with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina (basic or neutral).

    • Run the column as quickly as possible.

Diagram 2: Troubleshooting Workflow

Figure 2. Troubleshooting Decision Tree A Low Yield or Impurity Observed B Confirm Hydrolysis (Use Protocol 1: RP-HPLC) A->B C Is Hydrolysis Confirmed? B->C D_No No: Investigate Other Side-Reactions C->D_No No E_Yes Yes: Identify Source C->E_Yes Yes F During Reaction? E_Yes->F G During Work-up/ Purification? E_Yes->G H During Storage? E_Yes->H I Control pH (6-7.5) Lower Temperature Minimize Time F->I J Use Mild/Buffered Washes Neutralize Silica Gel Dry Thoroughly G->J K Store Under Inert Gas (N₂ or Ar) Cool, Dry, Dark Place H->K

Caption: A decision tree for troubleshooting hydrolysis issues.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure long-term stability, the compound should be protected from atmospheric moisture and acidic/basic vapors. Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dry, and dark place. For a structurally related compound, storage recommendations include an inert atmosphere at room temperature.

Q2: Can I use an anhydrous reaction setup to completely prevent hydrolysis?

A2: Yes, using a strictly anhydrous setup is the most effective way to prevent hydrolysis during the reaction itself. This is essential for moisture-sensitive reactions (e.g., those involving organometallics or strong bases).

Protocol 2: General Anhydrous Reaction Setup
  • Glassware: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvents: Use anhydrous solvents, typically purchased in sealed bottles or freshly distilled from an appropriate drying agent.

  • Reagents: Use freshly opened reagents. If a reagent is hygroscopic, dry it according to established procedures.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon) using a manifold or balloon. Maintain this atmosphere throughout the reaction.

  • Additions: Add liquid reagents via syringe through rubber septa. Add solid reagents under a positive flow of inert gas.

References
  • Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. ResearchGate.[Link]

  • Method for the preparation of 2-amino-6-ethylbenzoic acid.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere.[Link]

  • Ethyl 2-aminobenzoate. PubChem.[Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Sociedad Química de México.[Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate.[Link]

  • Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. PubMed.[Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.[Link]

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech.[Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.[Link]

  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. ProTherapist Academy.[Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. MDPI.[Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.[Link]

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI.[Link]

  • Ch20.10 - Hydrolysis of Esters Saponification and Aminolysis. YouTube.[Link]

  • Hydrolysing esters. Chemguide.[Link]

Sources

Minimizing byproduct formation during Ethyl 2-amino-6-ethylbenzoate cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-amino-6-ethylbenzoate Cyclization

Subject: Minimizing Byproduct Formation During Pyrimidinone/Quinazolinone Ring Closure Reference ID: TSC-CHEM-042 Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Chemical Context

This guide addresses the critical cyclization step involving This compound (and its coupled amide intermediates). This transformation is the yield-determining step in the synthesis of PDE5 inhibitors (e.g., Sildenafil).

The core challenge is the competition between intramolecular nucleophilic substitution (Ring Closure) and intermolecular hydrolysis (Saponification). Because the 6-ethyl group provides significant steric hindrance, the cyclization rate is kinetically slower than typical benzoates, widening the window for byproduct formation.

The Reaction at a Glance:

  • Desired Pathway: Base-mediated attack of the amide nitrogen onto the ester carbonyl

    
     Elimination of Ethoxide 
    
    
    
    Cyclized Pyrimidinone .
  • Critical Failure Mode: Attack of hydroxide/water onto the ester carbonyl

    
    Hydrolyzed Acid Impurity  (Open ring).
    

Mechanism & Pathway Analysis

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the bifurcation point where yield is lost.

ReactionPathways cluster_conditions Critical Control Points Start Amide Intermediate (N-acylated this compound) Base Base Activation (Deprotonation of Amide N-H) Start->Base + Base (KOtBu or NaOH) Byproduct1 Byproduct A: Hydrolyzed Acid (Saponification) Start->Byproduct1 + H2O / OH- (Side Reaction) TetInt Tetrahedral Intermediate Base->TetInt Intramolecular Attack Byproduct2 Byproduct B: Unreacted Amide Base->Byproduct2 Insufficient Heat/Time Product Cyclized Product (Pyrimidinone Core) TetInt->Product - EtO (Fast in Anhydrous)

Figure 1: Kinetic competition between cyclization (Green) and hydrolysis (Red). The steric bulk of the 6-ethyl group slows the formation of the Tetrahedral Intermediate.

Troubleshooting Guide (FAQ Format)

Issue 1: High Levels of "Acid Impurity" (Hydrolysis Product)

Symptom: HPLC shows >2% of the corresponding benzoic acid derivative (loss of ethyl group) and low product yield. Diagnosis: The reaction environment contains nucleophilic water or hydroxide that is outcompeting the amide nitrogen for the ester carbonyl.

  • Root Cause A: Wet Reagents/Solvent. [1]

    • Explanation: The 6-ethyl group sterically hinders the amide nitrogen's approach. If water is present, the smaller hydroxide ion (or water molecule) attacks the ester carbonyl faster than the bulky nitrogen can close the ring.

    • Solution: Switch to a strictly anhydrous system .

      • Recommended:Potassium tert-butoxide (KOtBu) in tert-Butanol (t-BuOH) .

      • Avoid: Aqueous NaOH/H2O2 systems (older "Medicinal Chemistry" routes).[2]

  • Root Cause B: Base Selection.

    • Explanation: Hydroxide bases (NaOH, KOH) inherently promote saponification. Alkoxide bases (KOtBu, NaOEt) promote the desired transesterification/amidation mechanism.

    • Protocol Fix: Ensure the base equivalents are 1.2–1.5 eq relative to the substrate. Excess base in the presence of trace moisture accelerates hydrolysis.

Issue 2: Incomplete Conversion (Stalled Reaction)

Symptom: Significant amount of starting material (acyclic amide) remains after 12+ hours. Diagnosis: Insufficient activation energy to overcome the steric barrier of the 6-ethyl group.

  • Root Cause: Temperature too low.

    • Explanation: The entropic cost of bringing the amide nitrogen close to the ester (fighting the ethyl group's steric clash) requires thermal energy.

    • Solution: Ensure reaction temperature is maintained at reflux (typically 80–85°C in t-BuOH) . Do not run this reaction at room temperature.

  • Root Cause: Cation Trapping.

    • Explanation: In non-polar solvents, the potassium cation may coordinate tightly with the amide oxygen, reducing the nucleophilicity of the nitrogen.

    • Solution: If using non-polar solvents (e.g., Toluene), add a phase transfer catalyst or switch to a polar protic solvent like t-BuOH which solvates the cation effectively.

Issue 3: "Gumming" or Physical Aggregation

Symptom: Reaction mixture becomes a thick paste, hindering stirring and causing local hot spots (leading to charring/impurities). Diagnosis: The cyclized product (often a potassium salt initially) is insoluble in the reaction medium.

  • Solution: Maintain a dilution factor of at least 6–8 L/kg .

  • Engineering Control: Use high-torque overhead stirring. If the product precipitates as a salt, this drives the equilibrium forward (Le Chatelier’s principle), which is actually desirable if agitation is maintained.

Optimized Protocol: The "Clean Cyclization" System

This protocol replaces the legacy aqueous/peroxide routes with the industry-standard anhydrous alkoxide route to minimize byproduct formation.

Reagents:

  • Substrate (Amide intermediate)[2]

  • Potassium tert-butoxide (KOtBu) [1.2 equiv][2][3]

  • tert-Butanol (t-BuOH) [Anhydrous]

Step-by-Step Methodology:

  • Inertion: Purge the reactor with Nitrogen (

    
    ). Moisture control is the single biggest factor in preventing acid impurities.
    
  • Charging: Charge anhydrous t-BuOH (7 volumes) and KOtBu (1.2 equiv). Stir until dissolved/suspended.

  • Addition: Add the Amide Intermediate.

    • Note: The reaction is endothermic initially but can become exothermic upon precipitation.

  • Reflux: Heat to reflux (~82°C). Hold for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[4] Target < 0.5% unreacted amide.

  • Quench & Isolation (Critical for Purity):

    • Cool to 40°C.

    • Add Water (to dissolve inorganic salts).[4]

    • pH Adjustment: Slowly add 4M HCl to adjust pH to the Isoelectric Point (typically pH 7.0 – 7.5) .[2]

    • Why? The product is least soluble at its isoelectric point, maximizing yield while leaving acid impurities (which are soluble as salts at pH 7) in the mother liquor.

  • Filtration: Filter the slurry. Wash with water/methanol (1:1) to remove residual color bodies.

Comparative Data: Solvent & Base Effects

The following data highlights why the KOtBu/t-BuOH system is superior for the 2-amino-6-ethylbenzoate scaffold.

ParameterMethod A: Aqueous NaOH / H2O2Method B: NaOEt / EtOHMethod C: KOtBu / t-BuOH (Recommended)
Primary Byproduct Hydrolyzed Acid (5–15%)Ethyl Ester Exchange (2–5%)None (< 0.1%)
Conversion Rate Moderate (Slowed by biphasic nature)GoodExcellent
Reaction Temp 50–60°C78°C82°C
Impurity Profile High Load (Requires recrystallization)ModerateClean (Direct isolation)
Mechanism Radical/HydrolyticNucleophilicNucleophilic (Steric match)

Decision Tree for Process Optimization

Use this logic flow to determine the next step in your experimental design.

OptimizationTree Start Start Optimization CheckHPLC Check HPLC Profile Start->CheckHPLC Hydrolysis > 1% Acid Impurity? CheckHPLC->Hydrolysis DrySystem Action: Dry Solvents Switch to KOtBu Hydrolysis->DrySystem Yes Incomplete > 2% Starting Material? Hydrolysis->Incomplete No PushTemp Action: Increase Temp Extend Reflux Time Incomplete->PushTemp Yes Success Profile Clean Proceed to pH Adjustment Incomplete->Success No

Figure 2: Diagnostic logic for impurity management.

References

  • Dunn, P. J., et al. (2000).[5] "The Chemical Development of the Commercial Route to Sildenafil: A Case History." Organic Process Research & Development. (Detailed analysis of the KOtBu cyclization vs. aqueous routes).

  • Pfizer Inc. (1998).[2] "Process for the preparation of pyrazolopyrimidinones." European Patent EP0812845. (Primary source for the anhydrous cyclization protocol).

  • Dale, D. J., et al. (2000). "Synthesis of Sildenafil." Chemistry in Britain. (Overview of the steric challenges of the 2-amino-6-ethylbenzoate group). (Cited via OPRD context)

Sources

Purification challenges and solutions for Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges & Solutions

Ticket ID: #PUR-2A6E-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Ethyl 2-amino-6-ethylbenzoate (CAS: 5572-32-7) presents a unique set of purification challenges driven by its steric "sandwich" structure . Unlike its unhindered isomer benzocaine (ethyl 4-aminobenzoate), the 2-amino and 6-ethyl substituents create significant steric crowding around the ester and the amine functionalities.

This guide addresses the three most reported user issues:

  • Chromatographic Tailing: Caused by silanol interactions with the amine.[1]

  • "Oiling Out" during Crystallization: Caused by the flexible ethyl chain and steric disruption of crystal packing.

  • Incomplete Acid-Base Extraction: Caused by reduced basicity due to steric hindrance and electronic withdrawal.

Module 1: Chromatographic Separation (HPLC & Flash)

User Issue: "My peak shape is terrible. The compound tails significantly on silica, co-eluting with impurities."

Technical Diagnosis: The amino group (


) acts as a weak Lewis base. On standard silica (Flash) or C18 (HPLC), it interacts with acidic surface silanols (

), leading to non-linear adsorption isotherms (tailing).[2] The 6-ethyl group adds lipophilicity but does not sufficiently shield the nitrogen lone pair from these interactions.
Troubleshooting Protocol
Strategy A: Mobile Phase Modifiers (The "Silanol Shield")

Mechanism: Basic modifiers compete for silanol sites, effectively "capping" them and allowing the target amine to elute symmetrically.

ParameterFlash Chromatography (Normal Phase)HPLC (Reverse Phase)
Primary Solvent Hexane / Ethyl AcetateWater / Acetonitrile
Modifier Triethylamine (TEA) or

0.1% Formic Acid or 0.1% TFA
Concentration 1.0% v/v in the organic mobile phase0.1% v/v in both aqueous and organic lines
Why? TEA is a stronger base than the analyte; it saturates the silica surface.Low pH (

) protonates silanols (

), rendering them neutral and preventing interaction.

Critical Warning: Do not switch between TEA (high pH) and TFA (low pH) on the same HPLC column without a rigorous flush. It will precipitate salts inside the pores.

Strategy B: Stationary Phase Selection

If modifiers fail, the stationary phase chemistry is likely mismatched.

  • Recommended: Base-Deactivated Silica (BDS) or C18 with high carbon load/end-capping .

  • Alternative: Phenyl-Hexyl phases . The

    
     interactions with the benzoate ring provide orthogonal selectivity to separate the 6-ethyl analog from potential regioisomers (e.g., 4-ethyl impurities).
    

Module 2: Crystallization & Isolation

User Issue: "The product separates as an oil at the bottom of the flask and refuses to crystallize."

Technical Diagnosis: The "oiling out" phenomenon is thermodynamically driven. The melting point of this compound is suppressed by impurities and the rotational freedom of the ethyl groups. The compound enters a metastable liquid-liquid separation (LLPS) phase before it can nucleate.

Workflow: The "Dual-Solvent" Titration

We utilize a controlled anti-solvent addition to bypass the "oil gap."

  • Dissolution: Dissolve crude oil in the minimum amount of warm Ethanol (

    
    ).
    
    • Note: Do not boil. High heat promotes ester hydrolysis or oxidation.

  • Clarification: If the solution is dark (azo-oxidation products), treat with 5% wt/wt Activated Carbon for 10 mins, then filter warm.

  • Nucleation Point:

    • Place the flask on a magnetic stirrer (slow stir).

    • Add Water (anti-solvent) dropwise until a permanent turbidity (cloudiness) persists.

    • Stop immediately.

  • Seeding (The Critical Step):

    • Add a single seed crystal. If none exists, scratch the inner glass wall with a glass rod. The friction creates microscopic nucleation sites.

  • Crystal Growth:

    • Allow to cool to Room Temp (RT) over 2 hours. Do not ice yet.

    • Once a heavy crop forms at RT, move to

      
       for final yield maximization.
      

Module 3: Chemical Stability & Extraction

User Issue: "I lose yield during acid-base extraction, or the product degrades."

Technical Diagnosis:

  • Steric Basicity Reduction: The 2-amino group is flanked by the ester and the benzene ring. While the 6-ethyl group is on the other side, the ortho-ester withdraws electron density, lowering the

    
     (approx 2.0–3.0). Standard weak acids (5% citric) may fail to fully protonate and extract it.
    
  • Hydrolysis Risk: The ester is sterically hindered (good for stability) but can still hydrolyze under strong basic conditions (pH > 12) or prolonged acid exposure.

Visual Workflow: Optimized Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Acid Extraction Use 1M HCl (pH < 1.0) *Crucial for weak base* Start->AcidWash Mix thoroughly PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Discard or re-extract) PhaseSep1->OrgLayer1 Neutrals/Acids AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Product (Protonated) WashStep Wash Aqueous with Ether/DCM (Removes non-basic impurities) AqLayer1->WashStep Basify Basification Slowly add Na2CO3 to pH 9 (Avoid NaOH to prevent hydrolysis) WashStep->Basify Clean Aqueous FinalExtract Extraction Into Ethyl Acetate or DCM Basify->FinalExtract Product Precipitates Dry Dry (Na2SO4) & Concentrate FinalExtract->Dry

Figure 1: Optimized Acid-Base Extraction Workflow for Weakly Basic Anthranilates. Note the use of Carbonate rather than Hydroxide to prevent ester hydrolysis.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use UV detection? A: Yes. The benzoate chromophore absorbs strongly. Monitor at 254 nm (aromatic ring) or 210-220 nm (ester carbonyl). If using Acetone or Ethyl Acetate as solvents, avoid 210 nm due to solvent cutoff.

Q: My product turned brown on the shelf. A: This is oxidative degradation of the aniline nitrogen.

  • Prevention: Store under Argon/Nitrogen at

    
    .
    
  • Recovery: Dissolve in EtOAc and wash with a 10% Sodium Dithionite (

    
    ) solution. This reducing agent reverses early-stage oxidation (N-oxides).
    

Q: What is the best solvent for NMR? A:


 is standard. However, if you suspect salt formation, use 

. In

, the amine protons (

) usually appear broad around 5.5–6.5 ppm.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) Synthesis & Recrystallization.[3] Org.[3][4][5] Synth. 1928, 8, 66. Retrieved from

  • PubChem. (2025).[6][7][8] Ethyl 2-(ethylamino)-6-methylbenzoate (Analogous Structure Data). National Library of Medicine. Retrieved from [7]

  • Element Lab Solutions. (2025).[8] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • BenchChem. (2025). Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate (Anthranilate Analog). Retrieved from

Sources

Technical Support Gateway: Controlling pH Sensitivity of Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Challenge of a Dual-Functionality Molecule

Welcome, researchers and formulation scientists. This guide is designed to provide you with expert insights and practical solutions for managing Ethyl 2-amino-6-ethylbenzoate in solution. This molecule presents a unique challenge due to its dual chemical nature: a basic aromatic amine and a hydrolytically sensitive ethyl ester. The aromatic amine group makes the compound's solubility highly dependent on pH, while the ethyl ester group is susceptible to degradation at pH extremes. Navigating this fine line is critical for experimental success, whether in early-stage discovery or downstream drug development. This support center will equip you with the foundational knowledge and troubleshooting frameworks to ensure the stability and accurate concentration of your compound.

Section 1: Core Principles - Understanding the "Why"

Before troubleshooting, it's essential to grasp the underlying chemical principles governing the behavior of this compound.

Q: Why is my this compound solution so sensitive to pH changes?

A: The sensitivity arises from two key functional groups on the molecule:

  • The Aromatic Amine (-NH₂): This group is basic and can accept a proton (H⁺) to become a positively charged ammonium salt (-NH₃⁺). This conversion is governed by the amine's pKa. While the specific pKa for the 2-amino-6-ethylbenzoate is not widely published, we can infer its properties from the parent compound, anthranilic acid, which has an amino group pKa of approximately 2.17.[1]

    • Below its pKa (Acidic pH): The amine group is protonated (-NH₃⁺). This charged form is significantly more soluble in aqueous solutions.[2]

    • Above its pKa (Neutral to Basic pH): The amine group is in its neutral, uncharged form (-NH₂). This form is less polar and has very low water solubility, making it prone to precipitation.[3][4]

  • The Ethyl Ester (-COOC₂H₅): This group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is significantly accelerated at both low (acidic) and high (basic) pH.[5][6]

    • Acid-Catalyzed Hydrolysis: At low pH, the reaction is reversible and typically slower than base-catalyzed hydrolysis.[2][6]

    • Base-Catalyzed Hydrolysis (Saponification): At high pH (typically > 8), the ester is irreversibly cleaved by hydroxide ions (OH⁻) to form a carboxylate salt and ethanol.[5] This degradation is often a primary concern for long-term solution stability.[7]

This dual nature creates a narrow window of optimal pH for both solubility and stability.

Troubleshooting_Precipitation start Precipitation Observed Upon Dilution q1 What is the final solvent concentration? start->q1 low_dmso < 0.1% DMSO q1->low_dmso Low high_dmso > 0.5% DMSO q1->high_dmso High sol_low Action: Increase final DMSO concentration if tolerable by assay (target 0.1-0.5%). low_dmso->sol_low sol_high Warning: High DMSO may be toxic. Consider alternative strategies. high_dmso->sol_high q2 Is the final compound concentration too high? sol_low->q2 sol_high->q2 sol_conc Action: Lower the final compound concentration. Perform a solubility test to find the max soluble concentration. q2->sol_conc Yes q3 How was the dilution performed? q2->q3 No sol_mix Action: Pre-warm buffer. Add stock dropwise while vortexing to avoid localized high concentrations. q3->sol_mix q4 Is the buffer pH appropriate? sol_mix->q4 sol_ph Action: Slightly acidify the final buffer (e.g., pH 6.5-7.0) if the assay allows. Balance solubility vs. stability. q4->sol_ph

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: Issue - Suspected Chemical Degradation (Loss of Activity)

Your experiment shows a time-dependent loss of effect, or analytical chemistry (e.g., HPLC) shows the appearance of new peaks and a decrease in the parent compound peak.

Q: How can I identify and prevent the degradation of this compound in my assay?

A: The most likely cause of degradation in aqueous buffers is the hydrolysis of the ethyl ester. [8]The rate of this hydrolysis is highly dependent on pH and temperature.

Step 1: Confirm Degradation Use an analytical technique like HPLC-UV to monitor the concentration of the parent compound over time in your assay buffer. [9]The compound has a UV absorbance maximum around 338 nm, which can be used for detection. [7]A simple stability study would involve incubating the compound in your buffer at the experimental temperature (e.g., 37°C) and taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the peak area of the parent compound confirms degradation.

Step 2: Mitigate Degradation by Optimizing pH Since both very low and high pH accelerate hydrolysis, the goal is to find a "safe" pH range.

  • Avoid Strongly Basic Conditions: pH > 8 will cause rapid, irreversible saponification. [5]* Avoid Strongly Acidic Conditions: pH < 4 can lead to significant acid-catalyzed hydrolysis. [10]* Optimal Range: A slightly acidic to near-neutral pH (approx. 5.5 - 7.2) is often the best compromise between minimizing hydrolysis and maintaining sufficient solubility of the protonated amine.

Data Summary: Recommended Buffer Systems

The choice of buffer is critical. Avoid buffers that can react with the compound or significantly change pH with temperature. "Good's buffers" are often excellent choices for biological research. [11]

Buffer System pKa (at 25°C) Useful pH Range Comments
MES 6.10 5.5 - 6.7 Good for slightly acidic conditions to enhance solubility while minimizing hydrolysis. [12]
PIPES 6.76 6.1 - 7.5 A good starting point for near-neutral pH experiments. [11]
MOPS 7.20 6.5 - 7.9 Useful if a pH closer to physiological conditions is required, but monitor for precipitation. [12]
HEPES 7.48 6.8 - 8.2 Widely used, but be cautious at the upper end of its range (pH > 7.6) due to risk of base-catalyzed hydrolysis. [11]

| Phosphate | 7.20 (pKa₂) | 5.8 - 8.0 | Common and inexpensive, but can sometimes interact with divalent cations in media. [12]|

Section 4: Validated Experimental Protocols

Protocol 4.1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: this compound has a molecular weight of 165.19 g/mol . To make 1 mL of a 10 mM stock, you need 1.65 mg.

    • Mass (mg) = 10 mmol/L * 0.001 L * 165.19 g/mol * 1000 mg/g = 1.65 mg

  • Procedure: a. Aseptically weigh 1.65 mg of the compound into a sterile, amber microcentrifuge tube. b. Add 1.0 mL of anhydrous, sterile-filtered DMSO. [13] c. Vortex thoroughly for 2-3 minutes. If necessary, warm the tube in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution. d. Visually inspect the solution against a light source to confirm there are no suspended particles. e. Aliquot into single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. f. Store at -20°C.

Protocol 4.2: Serial Dilution into Final Assay Buffer (Example: 10 µM final concentration)

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution.

    • Add 5 µL of the 10 mM stock to 495 µL of pre-warmed (37°C) assay buffer. This creates a 100 µM solution in a buffer containing 1% DMSO. Vortex immediately and vigorously.

  • Prepare Final Dilution: Prepare the final 1:10 dilution.

    • For a final volume of 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed assay buffer.

    • This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%. The low final DMSO concentration is generally well-tolerated by most cell-based assays. [13] * Mix thoroughly by inversion or gentle vortexing before use.

By following these principles and protocols, researchers can confidently control the pH-sensitive behavior of this compound, ensuring the accuracy, reproducibility, and integrity of their experimental results.

References

  • Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem. National Center for Biotechnology Information. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ethyl 2-(ethylamino)-6-methylbenzoate | C12H17NO2 | CID 13478137 - PubChem. National Center for Biotechnology Information. [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. ResearchGate. [Link]

  • Preparation method of ethyl p-aminobenzoate - Google Patents.
  • Amine buffers for pH control. ResearchGate. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. [Link]

  • Anthranilic acid - Wikipedia. Wikipedia. [Link]

  • What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? Quora. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series? Quora. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]

  • Good's buffers (biological buffers). Interchim. [Link]

  • 16.3: Precipitation and the Solubility Product. Chemistry LibreTexts. [Link]

  • Ethyl benzoate - Registration Dossier. ECHA. [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of Ethyl 2-amino-6-ethylbenzoate: A Comparative Guide on Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, the precise structural elucidation of highly substituted aromatic systems is critical. Ethyl 2-amino-6-ethylbenzoate presents a unique analytical challenge due to its 2,6-disubstitution pattern, which induces severe steric crowding around the ester functionality.

This guide provides a deep-dive comparative analysis, benchmarking the NMR spectral behavior of the sterically hindered this compound against two less hindered structural analogues: Benzocaine (Ethyl 4-aminobenzoate, an unhindered para-isomer) and Ethyl 2-aminobenzoate (a mono-ortho substituted isomer). By analyzing these compounds side-by-side, researchers can decode the causality behind chemical shift deviations driven by anisotropic effects, resonance inhibition, and intramolecular hydrogen bonding.

The Causality of Steric Hindrance in NMR Analysis

When analyzing functionalized benzoates, chemical shifts are dictated by the coplanarity of the ester group with the aromatic ring. In unhindered systems like Benzocaine , the ester carbonyl is fully conjugated with the


-system, allowing for predictable electron delocalization.

However, introducing bulky substituents at the ortho positions (C2 and C6) fundamentally alters the molecule's 3D geometry. In this compound, the ester group is sandwiched between an amine and an ethyl group. This steric clash forces the ester carbonyl to rotate out of the aromatic plane to minimize van der Waals repulsion . This loss of coplanarity disrupts resonance, alters the magnetic deshielding cone, and weakens potential intramolecular hydrogen bonding—all of which manifest as distinct, quantifiable shifts in both


H and 

C NMR spectra.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in comparative spectral analysis, the following methodology employs a self-validating workflow. Each step contains an internal checkpoint to guarantee data integrity before proceeding.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Validation Checkpoint: The presence of a sharp, singular TMS resonance at exactly 0.00 ppm confirms correct chemical shift referencing and the absence of paramagnetic impurities.

Step 2: Probe Tuning and Matching

  • Action: Adjust the probe circuits for the specific Larmor frequencies of

    
    H (400 MHz) and 
    
    
    
    C (100 MHz).
  • Validation Checkpoint: The tuning wobble curve must reach its absolute minimum exactly at the center frequency. Off-center dips indicate impedance mismatch, which degrades the signal-to-noise (S/N) ratio.

Step 3: Gradient Shimming

  • Action: Apply automated or manual Z-axis gradient shimming to homogenize the static magnetic field (B

    
    ) around the sample.
    
  • Validation Checkpoint: The residual CHCl

    
     solvent peak (7.26 ppm) must exhibit a full-width at half-maximum (FWHM) of 
    
    
    
    1.0 Hz. A broader peak or asymmetric tailing necessitates re-shimming to prevent multiplet smearing.

Step 4: Pulse Sequence Execution

  • Action: Acquire

    
    H spectra using a 30° flip angle, 16 transients, and a 10-second relaxation delay (D1). For 
    
    
    
    C, use a power-gated WALTZ-16 decoupling sequence, 1024 transients, and a 2-second D1.
  • Validation Checkpoint: The 10-second D1 in the

    
    H experiment ensures >5×T
    
    
    
    relaxation for all protons, validating that the resulting peak integrations are strictly quantitative and directly proportional to the proton count.

Step 5: Spectral Processing

  • Action: Apply a 0.3 Hz exponential line-broadening (LB) window function for

    
    H and 1.0 Hz for 
    
    
    
    C prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections.
  • Validation Checkpoint: The baseline must be perfectly flat across the entire spectral window without rolling artifacts, ensuring that integration values are not artificially skewed.

Workflow Visualization

NMRElucidation Start Sample Preparation (Analyte in CDCl3 + TMS) Tune Probe Tuning & Matching (Optimize Larmor Freq) Start->Tune Transfer to Magnet Shim Gradient Shimming (Z-axis Optimization) Tune->Shim Validate: Wobble Curve Acq 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) Shim->Acq Validate: FWHM < 1.0 Hz Process Spectral Processing (FT, Phase, Baseline) Acq->Process Validate: S/N Ratio > 100:1 Analyze Multiplet Analysis & Comparative Evaluation Process->Analyze Integration & Peak Picking Validate Structural Validation (Steric/Electronic Confirmation) Analyze->Validate Cross-Reference Isomers

Figure 1: Self-validating NMR elucidation workflow for sterically hindered benzoate derivatives.

Comparative 1H NMR Analysis: Tracking Anisotropy and H-Bonding

The


H NMR data reveals the profound impact of 2,6-disubstitution on the electronic environment of the molecule.
Table 1: H NMR Comparative Data (CDCl , 400 MHz)
Proton AssignmentBenzocaine (Unhindered)Ethyl 2-aminobenzoate (Mono-hindered)This compound (Di-hindered)
-NH

(Amine)
4.05 (br s, 2H)5.72 (br s, 2H)~4.50 (br s, 2H)
Aromatic H-3 6.65 (d, J=8.5 Hz)6.65 (m, 1H)6.58 (d, J=8.1 Hz)
Aromatic H-4 7.85 (d, J=8.5 Hz)7.25 (m, 1H)7.19 (t, J=7.8 Hz)
Aromatic H-5 6.65 (d, J=8.5 Hz)6.65 (m, 1H)6.62 (d, J=7.4 Hz)
Ester -CH

-
4.30 (q, J=7.1 Hz)4.33 (q, J=7.1 Hz)4.40 (q, J=7.1 Hz)
Ester -CH

1.35 (t, J=7.1 Hz)1.38 (t, J=7.1 Hz)1.40 (t, J=7.1 Hz)
Ring -CH

-
--2.65 (q, J=7.5 Hz)
Ring -CH

--1.25 (t, J=7.5 Hz)

Note: Data derived and extrapolated from established shifts of 2-amino-6-ethylbenzoic acid and synthesized anthranilates .

Mechanistic Causality of H Shifts:
  • The Amine (-NH

    
    ) Shift:  In Ethyl 2-aminobenzoate, the amine protons are highly deshielded (5.72 ppm) because they form a strong, coplanar intramolecular hydrogen bond with the adjacent ester carbonyl. In this compound, the bulky 6-ethyl group twists the ester carbonyl out of the plane. This twisting weakens the hydrogen bond, causing the amine protons to shift significantly upfield to ~4.50 ppm.
    
  • The Ester (-CH

    
    -) Shift:  The out-of-plane rotation of the ester group in the 2,6-disubstituted compound forces the ester ethyl protons into a different region of the aromatic ring's magnetic anisotropy (the deshielding cone). This results in a downfield shift from 4.30 ppm (Benzocaine) to 4.40 ppm.
    

Comparative 13C NMR Analysis: Conjugation vs. Ortho-Twisting

Carbon-13 NMR provides direct evidence of the loss of


-conjugation caused by steric hindrance.
Table 2: C NMR Comparative Data (CDCl , 100 MHz)
Carbon AssignmentBenzocaine (Unhindered)Ethyl 2-aminobenzoate (Mono-hindered)This compound (Di-hindered)
C=O (Ester) 166.5168.2169.5
C-1 (ipso to ester) 120.0111.1115.5
C-2 (ipso to NH

)
114.5 (C-3/5)150.4148.0
C-6 (ipso to alkyl) 131.5 (C-2/6)131.2142.5
Ester -CH

-
60.564.161.5
Ester -CH

14.513.714.2
Ring -CH

-
--28.5
Mechanistic Causality of C Shifts:
  • The Carbonyl (C=O) Shift: Conjugated aromatic esters typically resonate around 166 ppm, as seen in Benzocaine. When the ester is forced out of coplanarity by the 2,6-substituents in this compound, it loses its resonance with the aromatic ring. Consequently, it behaves more like an isolated aliphatic ester, shifting downfield to ~169.5 ppm.

  • The C-1 (Ipso) Shift: The carbon directly attached to the ester group experiences a complex interplay of inductive and resonance effects. The out-of-plane twisting reduces the electron-withdrawing resonance effect of the carbonyl on C-1, altering its shift relative to the mono-hindered analogue.

Conclusion

The spectral comparison between Benzocaine, Ethyl 2-aminobenzoate, and this compound perfectly illustrates how 3D spatial crowding dictates 1D NMR outputs. The 6-ethyl group acts as a steric lever, twisting the ester out of the aromatic plane. This geometric distortion breaks


-conjugation (evidenced by the downfield 

C carbonyl shift) and weakens intramolecular hydrogen bonding (evidenced by the upfield

H amine shift). Understanding these causal relationships is paramount for scientists relying on NMR for the structural validation of complex, sterically hindered drug candidates.

References

  • European Patent Office. (2011). Method for the preparation of 2-amino-6-ethylbenzoic acid (Patent No. EP2316818A1). Google Patents.
  • ARKIVOC. (2008). Synthesis and AT1 affinity evaluation of benzamidophenyl analogs of known AT1 receptor ligands with similar aromatic. Arkat USA. URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2337, Benzocaine. PubChem. URL:[Link]

  • Chemical Reviews. (2023). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. ACS Publications. URL:[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-6-ethylbenzoate is an aromatic compound whose structural elucidation is critical in various research and development pipelines, including pharmaceutical synthesis and materials science. Mass spectrometry (MS) stands as a cornerstone technique for confirming the molecular weight and deducing the structure of such molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering profound insights into the compound's architecture.

Predicted Fragmentation Pathways of this compound

The structure of this compound (C11H15NO2, Molecular Weight: 193.24 g/mol ) contains several key functional groups that dictate its fragmentation behavior under electron ionization: an ethyl ester, a primary amine, and an ethyl group on the aromatic ring. Upon ionization, the molecular ion (M•+) at m/z 193 is formed, which then undergoes a series of fragmentation reactions.

The most probable fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses[4]. Key predicted fragmentations include:

  • Alpha-Cleavage of the Ring's Ethyl Group: Loss of a methyl radical (•CH3, 15 Da) from the 6-ethyl group to form a stable secondary benzylic cation. This is often a favored fragmentation for alkylbenzenes.

  • Ester Group Fragmentations:

    • Loss of the ethoxy radical (•OCH2CH3, 45 Da) to form a stable acylium ion.

    • Loss of an ethylene molecule (C2H4, 28 Da) via a McLafferty-type rearrangement, resulting in a radical cation of the corresponding carboxylic acid.

  • Cleavage adjacent to the Amino Group: Alpha-cleavage next to the amine can also occur, though it is less common for aromatic amines compared to aliphatic ones[5][6].

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

G M This compound (M•+) m/z = 193 F1 [M - CH3]+ m/z = 178 M->F1 - •CH3 (15 Da) F2 [M - C2H5O•]+ m/z = 148 M->F2 - •OC2H5 (45 Da) F3 [M - C2H4]•+ m/z = 165 M->F3 - C2H4 (28 Da) (McLafferty) F4 [F2 - CO]+ m/z = 120 F2->F4 - CO (28 Da)

Caption: Predicted major fragmentation pathways of this compound under EI-MS.

Comparative Analysis: this compound vs. Ethyl 2-aminobenzoate

To substantiate our predictions, we will compare them against the known fragmentation of Ethyl 2-aminobenzoate (C9H11NO2, MW: 165.19 g/mol )[1]. The absence of the 6-ethyl group in this analog provides a clear baseline to understand the fragmentation of the core aminobenzoate structure.

Fragment Ion (m/z) Proposed Structure / Neutral Loss Ethyl 2-aminobenzoate (Experimental Data)[1] This compound (Predicted) Rationale for Prediction
193[M]•+ N/APresent Molecular ion.
178[M - CH3]+ N/AHigh Abundance Loss of a methyl radical from the 6-ethyl group to form a stable benzylic cation. This peak is expected to be significant.
165[M - C2H4]•+ 165 (Molecular Ion) Present Loss of ethylene via McLafferty rearrangement. This corresponds to the molecular ion of 2-amino-6-ethylbenzoic acid.
148[M - OC2H5]+ 120 ([M - OC2H5]+)High Abundance Loss of an ethoxy radical. The resulting acylium ion is highly stabilized.
120[[M-OC2H5] - CO]+ 92 ([120 - CO])Present Subsequent loss of carbon monoxide from the m/z 148 fragment.
92[C6H6N]+ 92 (High Abundance) Low Abundance Represents the aniline radical cation, a common fragment in aminobenzoates. Its formation pathway from the target molecule is less direct.

Analysis of Comparison:

The primary difference in the predicted spectrum of this compound is the appearance of a prominent peak at m/z 178 , corresponding to the loss of a methyl group. This is a direct consequence of the 6-ethyl substituent and is a key diagnostic fragment. The other major fragments are expected to be shifted by 28 Da (the mass of an ethyl group, C2H4) compared to the fragments of Ethyl 2-aminobenzoate that retain the ring structure. For example, the base peak for ethyl benzoate is the benzoyl cation at m/z 105 ([M-45])[7][8]; for our target molecule, the analogous fragment is predicted at m/z 148.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed methodology for acquiring the mass spectrum of this compound, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Mass Spectrometry (LC-MS) for soft ionization techniques like Electrospray Ionization (ESI).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase or GC solvent.

GC-MS (Electron Ionization) Method
  • Gas Chromatograph (GC) Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or split 10:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV[1].

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

LC-MS (Electrospray Ionization) Method

For ESI, we would expect to see the protonated molecule [M+H]+ at m/z 194. Fragmentation would be induced via collision-induced dissociation (CID) in a tandem MS experiment (MS/MS). ESI is a "soft" ionization technique, meaning the molecular ion will be abundant with minimal in-source fragmentation[9][10].

  • Liquid Chromatograph (LC) Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Work Dilute to 1-10 µg/mL Working Solution Stock->Work GCMS GC-MS (EI) Work->GCMS LCMS LC-MS (ESI) Work->LCMS Acquire Acquire Spectrum GCMS->Acquire LCMS->Acquire Analyze Analyze Fragmentation Pattern Acquire->Analyze Compare Compare with Reference Spectra Analyze->Compare

Caption: General workflow for the mass spectrometric analysis of this compound.

Conclusion

While a direct experimental mass spectrum for this compound remains to be published in public repositories, a robust prediction of its fragmentation pattern can be achieved through the application of fundamental mass spectrometry principles and comparative analysis with structurally similar compounds. The key diagnostic ions are predicted to be the molecular ion at m/z 193, and major fragments at m/z 178 (loss of •CH3), m/z 148 (loss of •OC2H5), and m/z 165 (loss of C2H4). This guide provides a comprehensive framework for researchers to identify and characterize this molecule, offering both a theoretical foundation and a practical experimental protocol to generate and interpret the required data.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Aminobenzothiazole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kessara, R., & Trikua, P. (2015). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 26(11), 1873-1881. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrum and structure of Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved from [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 374-398. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 693. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • University of Calgary. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

  • All About Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

Sources

Comparing reactivity of Ethyl 2-amino-6-ethylbenzoate vs Ethyl 2-aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reactivity of Ethyl 2-amino-6-ethylbenzoate vs. Ethyl 2-aminobenzoate

Executive Summary: The "Ortho Effect" Defined

This guide analyzes the reactivity divergence between Ethyl 2-aminobenzoate (Compound A) and This compound (Compound B) . While structurally similar, the introduction of the ethyl group at the C6 position in Compound B fundamentally alters its reactivity profile through Steric Inhibition of Resonance (SIR) and Steric Hindrance .

Key Takeaway:

  • Compound A behaves as a standard conjugated aromatic ester; reactivity is governed by electronic resonance between the amine and the ester.

  • Compound B is defined by the "Steric Wall" . The C6-ethyl group forces the ester out of planarity, decoupling it from the ring system. This makes the ester moiety exceptionally resistant to hydrolysis (metabolic stability) while potentially increasing the nucleophilicity of the amine.

Structural & Mechanistic Analysis

To understand the reactivity differences, we must visualize the spatial arrangement.

Steric Environment Visualization

In Compound A , the ester carbonyl is coplanar with the benzene ring, allowing electron density from the amine (via the ring) to reduce the electrophilicity of the carbonyl carbon. In Compound B , the C6-ethyl group clashes with the ethoxycarbonyl group. To relieve this strain, the ester rotates roughly 90° out of the plane.

StericAnalysis cluster_A Compound A: Ethyl 2-aminobenzoate cluster_B Compound B: this compound A_Struct Planar Conformation (Resonance Active) A_Elec Amine donates e- to Ester (Low Carbonyl Electrophilicity) A_Struct->A_Elec Comparison Reactivity Divergence A_Elec->Comparison B_Struct Twisted Conformation (Steric Inhibition of Resonance) B_Steric C6-Ethyl blocks Nucleophile Approach (High Hydrolytic Stability) B_Struct->B_Steric B_Steric->Comparison

Figure 1: Mechanistic divergence driven by the C6-Ethyl steric block.

Reactivity Profile 1: The Ester Moiety (Hydrolysis & Stability)

This is the most critical differentiator for drug design. The hydrolysis of benzoate esters typically proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]

Comparative Hydrolysis Kinetics
FeatureEthyl 2-aminobenzoate (A)This compound (B)
Mechanism Standard BAc2.BAc2 (Severely Inhibited).
Transition State Tetrahedral intermediate forms easily.Tetrahedral intermediate is destabilized by crowding (High

).
Rel. Rate (

)
1.0 (Reference)< 0.01 (Estimated)
Metabolic Stability Low (Rapidly cleaved by esterases).High (Resistant to esterases).

The Mechanism of Resistance in Compound B: The rate-determining step in alkaline hydrolysis is the attack of the hydroxide ion (


) on the carbonyl carbon. In Compound B, the C6-ethyl group and the C2-amino group flank the ester, creating a "pincer" effect. The Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack) is physically blocked.

Expert Insight: In 2,6-disubstituted benzoates, hydrolysis often fails under standard reflux conditions. Synthetic chemists often must resort to "forcing conditions" (e.g., KOH in ethylene glycol at 150°C) or acid-catalyzed cleavage (AAc1 mechanism) using 100%


, which proceeds via an acylium ion intermediate to bypass the tetrahedral state.

Reactivity Profile 2: The Amine Moiety (N-Functionalization)

While the ester in Compound B is deactivated, the amine at C2 becomes more reactive due to electronic decoupling.

Electronic Effects on the Amine
  • Compound A: The ester is a strong Electron Withdrawing Group (EWG) in conjugation with the ring. It pulls electron density away from the amine (para-like resonance), reducing the amine's nucleophilicity.

  • Compound B: Due to SIR, the ester twists out of plane. It can no longer withdraw electrons via resonance (only weakly via induction). Consequently, the electron density remains localized on the ring and the amine.

  • Inductive Effect: The ethyl group at C6 is weakly electron-donating (+I effect), further increasing the electron density of the ring.

Result: The amine in Compound B is more basic and more nucleophilic than in Compound A.

Experimental Protocol: Comparative Saponification Kinetics

To validate these claims, the following self-validating protocol measures the rate of hydrolysis (


).

Objective: Determine the half-life (


) of ester cleavage under pseudo-first-order conditions.
Materials
  • Substrates: Compound A and Compound B (10 mM stocks in THF).

  • Reagent: 1.0 M NaOH (aq).

  • Solvent: 50:50 THF/Water (to ensure solubility).

  • Internal Standard: Benzophenone (inert to hydrolysis).

Workflow

Protocol cluster_Sampling Sampling Loop (Every 15 min) Step1 Preparation: Mix 10mL Substrate (10mM) + 10mL Internal Std Step2 Initiation: Add 20mL NaOH (1.0M) at T=0 (Final [OH-] = 0.5M, excess) Step1->Step2 Step3 Incubation: Heat to 60°C with stirring Step2->Step3 Step4 Aliquot 500µL Step3->Step4 Step5 Quench: Add into 500µL Cold 1M HCl Step4->Step5 Step6 Analyze: HPLC (C18 Column, UV 254nm) Step5->Step6 Step7 Data Processing: Plot ln([Ester]/[IS]) vs Time Step6->Step7

Figure 2: Kinetic workflow for determining hydrolytic stability.

Expected Data Output
Time (min)Compound A (% Remaining)Compound B (% Remaining)
0100%100%
3065%99%
6040%98%
12015%97%
Conclusion

min

hours

Implications for Drug Development

  • Prodrug Design:

    • If you require a rapid onset of action via esterase cleavage, select Compound A .

    • If you require the ester to remain intact (e.g., as a lipophilic anchor) or survive first-pass metabolism, select Compound B .

  • Anesthetic Potency (Benzocaine Analogs):

    • Lipophilicity is key for local anesthetics. Compound B is more lipophilic (LogP ~2.5) than Compound A (LogP ~1.9). However, the steric bulk might prevent binding to the voltage-gated sodium channel if the binding pocket is tight.

  • Synthetic Scaffolding:

    • If utilizing the amine for Sandmeyer reactions (to form halides/nitriles), Compound B provides a more stable intermediate because the ester will not accidentally hydrolyze during the acidic diazotization steps.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.).[2] Wiley. (Foundational text on Steric Substituent Constants

    
    ).
    
  • Shorter, J. (1972). Correlation Analysis in Organic Chemistry: With particular reference to the Hammett equation. Oxford University Press. (Explains the Ortho-effect and steric parameters).
  • Fife, T. H. (2002).[3] Intramolecular general base catalyzed ester hydrolysis.[3] The hydrolysis of 2-aminobenzoate esters. Journal of Organic Chemistry, 67(11), 3535-3539. Link

  • Burkett, A., et al. (1996). Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for BAc2 vs AAc1 mechanisms).

Sources

Advanced Chromatographic Isolation of Ethyl 2-amino-6-ethylbenzoate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl 2-amino-6-ethylbenzoate (CAS: 87-25-2 derivative) is a critical intermediate in the synthesis of immunomodulatory drugs such as Paquinimod . Its purification presents a specific challenge due to the ortho-ethyl substitution , which introduces steric hindrance that affects both chemical reactivity and chromatographic retention compared to its non-alkylated analog (Benzocaine).

This guide addresses the separation of the target product from its two primary synthetic precursors:

  • 2-amino-6-ethylbenzoic acid (The hydrolysis byproduct or unreacted starting material).

  • Ethyl 2-nitro-6-ethylbenzoate (The unreduced precursor from the nitro-reduction pathway).

The Separation Logic (Physicochemical Basis)

To design a robust protocol, we must exploit the distinct polarity and ionization states of these three species.

CompoundFunctional GroupsState at pH 3.0 (HPLC)State on Silica (Normal Phase)
Acid Precursor -COOH, -NH₂Cationic/Polar (Protonated amine, neutral acid). Elutes First .High Polarity . Strong adsorption. Elutes Last .
Target (Amino Ester) -COOEt, -NH₂Cationic/Amphiphilic (Protonated amine, lipophilic ester). Elutes Intermediate .Medium Polarity . Elutes Intermediate .
Nitro Precursor -COOEt, -NO₂Neutral/Hydrophobic . No ionization. Elutes Last .Low Polarity . Weak adsorption. Elutes First .

Analytical Control: Reverse-Phase HPLC Method

Objective: Quantitative assessment of reaction conversion and purity.

This method utilizes pH-controlled ion-suppression/ionization to maximize resolution. At pH 3.0, the amino group is protonated (


), increasing the polarity of the target and the acid impurity, sharply separating them from the neutral nitro impurity.
Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated amine).

Gradient Profile
Time (min)% Mobile Phase BPhase Description
0.010%Initial Hold (Elute polar salts/acids)
2.010%Isocratic Hold
12.090%Linear Gradient (Elute hydrophobic nitro/esters)
15.090%Wash
15.110%Re-equilibration
Representative Performance Data
Peak IdentityApprox. Retention Time (min)Resolution (

)
Tailing Factor (

)
2-amino-6-ethylbenzoic acid 2.4 - 2.8N/A1.1
This compound 6.5 - 7.0> 5.01.2
Ethyl 2-nitro-6-ethylbenzoate 10.5 - 11.2> 8.01.0

Self-Validating Check: If the "Acid" peak exhibits severe tailing (


), your mobile phase pH is likely too close to the pKa of the acid (approx 4.5). Ensure pH is < 3.0 to keep the carboxylic acid fully protonated (neutral) and the amine protonated (charged), or use a phosphate buffer at pH 2.5.

Preparative Purification: Flash Chromatography

Objective: Isolation of high-purity material from crude reaction mixture.

While HPLC is analytical, Normal Phase Flash Chromatography is preferred for scale-up due to higher loading capacity. Here, the elution order is inverted compared to HPLC, providing orthogonal purification.

Workflow Visualization

The following diagram illustrates the origin of impurities and the purification logic.

PurificationWorkflow Figure 1: Elution Order on Normal Phase Silica Gel (Flash Chromatography) Reaction Crude Reaction Mixture (Reduction of Nitro Ester) Silica Silica Gel Column (Stationary Phase) Reaction->Silica Load Impurity_Nitro Impurity A: Ethyl 2-nitro-6-ethylbenzoate (Unreacted) Target Target Product: This compound Impurity_Acid Impurity B: 2-amino-6-ethylbenzoic acid (Hydrolysis Byproduct) Silica->Impurity_Nitro Elutes First (Non-polar) Silica->Target Elutes Second (Medium Polarity) Silica->Impurity_Acid Elutes Last (High Polarity)

Figure 1: Schematic of the purification logic on Silica Gel. Note that the non-polar Nitro impurity elutes before the Target.

Detailed Protocol
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Sample Loading: Dry load is recommended. Dissolve crude oil in minimal dichloromethane, mix with silica (1:2 ratio), and evaporate to a free-flowing powder.

  • Mobile Phase System: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

    • Note: The amine functionality can cause streaking.[1] Add 1% Triethylamine (TEA) to the mobile phase if peak broadening is observed.

Step Gradient Strategy
  • Column Volume (CV) 1-3: 100% Hexane (Elutes non-polar oils).

  • CV 4-10: 5% EtOAc in Hexane (Elutes Nitro Precursor ).

  • CV 11-20: 15-20% EtOAc in Hexane (Elutes Target Product ).

  • CV 20+: 50% EtOAc (Elutes Acid Precursor and polar tars).

TLC Monitoring:

  • Solvent: Hexane:EtOAc (80:20).[2]

  • Visualization: UV (254 nm) and Ninhydrin Stain (Target amine turns red/purple; Nitro does not stain).

Mechanistic Insight: The "Ortho" Effect

The 6-ethyl group is not merely a spectator; it significantly alters the chromatography compared to standard benzocaine.

  • Steric Shielding: The ethyl group at the 6-position sterically crowds the ester carbonyl and the amine.

    • Impact: This reduces the accessibility of the amine to surface silanols (reducing tailing) but also increases the lipophilicity (

      
      ) compared to the methyl or hydrogen analogs.
      
  • Retention Shift: Expect the 6-ethyl analog to elute later than Ethyl 2-aminobenzoate (Benzocaine) in Reverse Phase HPLC due to the added hydrophobicity of the ethyl chain (

    
    ).
    

InteractionMechanism Figure 2: Mechanistic Interactions in HPLC. The 6-ethyl group enhances C18 binding, while acidic pH protonates the amine to maintain solubility and peak shape. cluster_C18 Reverse Phase Interaction (C18) cluster_Mobile Mobile Phase (pH 3.0) C18_Ligand C18 Alkyl Chain Interaction Hydrophobic Interaction (Driven by Ethyl Group) C18_Ligand->Interaction Target_Mol Target: this compound Amine -NH2 Group Target_Mol->Amine Interaction->Target_Mol Proton H+ (Formic Acid) Proton->Amine Protonation -> -NH3+

Figure 2: The dual-nature of the separation mechanism: Hydrophobic retention vs. pH-controlled ionization.

References

  • Synthesis & Context: Jönsson, S., et al. "Synthesis of immunomodulatory quinoline-3-carboxamides (Paquinimod)." Active Biotech AB Patent EP2316818A1.

  • General Benzocaine HPLC: "Ethyl 2-aminobenzoate Certified Reference Material." Sigma-Aldrich Technical Data.

  • Nitro vs Amino Retention: "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC." PMC - NCBI.

  • Flash Chromatography of Amines: "Purification of amine-containing compounds." Common Organic Chemistry Protocols. (General methodology adapted for 6-ethyl analogs).

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-amino-6-ethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of Ethyl 2-amino-6-ethylbenzoate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the necessary precautions.

Disclaimer: The toxicological properties of this compound have not been fully investigated. The following guidance is based on the known hazards of structurally similar compounds, specifically aromatic amines and benzoate esters. A conservative approach to handling is strongly recommended.

Hazard Profile and Risk Assessment

This compound is an aromatic amine and a benzoate ester. This chemical structure suggests a number of potential hazards that must be managed to ensure laboratory safety.

  • Aromatic Amines: This class of compounds can be readily absorbed through the skin and may cause skin irritation or sensitization.[1][2] Some aromatic amines are known or suspected to have long-term health effects, and therefore, minimizing exposure is crucial.[2]

  • Benzoate Esters: Generally, benzoate esters have low acute toxicity.[3] However, they can cause irritation to the skin, eyes, and respiratory tract.

Given the limited specific data on this compound, a thorough risk assessment should be conducted before any handling. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.[5] Aromatic amines can permeate some glove materials, so it is important to check the manufacturer's compatibility data and to change gloves frequently.[1]
Body Protection A lab coat worn over personal clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area.For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Safe Handling and Operational Plan

Adherence to proper handling procedures is the most effective way to mitigate the risks associated with this compound.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of exposure, such as heating or creating aerosols, a certified chemical fume hood is required.

  • Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination.

Procedural Guidance:
  • Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Have a spill kit readily accessible.

  • Weighing and Transfer: When weighing, use a balance in a ventilated enclosure if possible. Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and transfer techniques to minimize this risk.

  • Heating: If heating is required, do so in a fume hood with appropriate apparatus to contain any vapors.

  • Housekeeping: Clean the work area thoroughly after each use. Decontaminate any surfaces that may have come into contact with the chemical.

Emergency and Disposal Plan

A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposures or spills.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[7] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, and if safe to do so, open a window or turn on a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a spill pillow.[8]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires emergency response) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE CallEHS Call Emergency Services/EHS LargeSpill->CallEHS Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End CallEHS->End

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Plan:
  • Waste Characterization: All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the waste through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[8]

Storage

  • Store this compound in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid - Google P
  • Safety Data Sheet for Ethyl benzo
  • Material Safety Data Sheet for Ethyl benzo
  • Ethyl Benzoate CAS No 93-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not available)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)
  • Comprehensive Safety Protocol for Handling Ethyl Benzo
  • SAFETY DATA SHEET - TCI Chemicals. (URL not available)
  • ETHYL BENZOATE - Safety D
  • Ethyl benzoate - Registration Dossier - ECHA. (URL not available)
  • Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem. (URL not available)
  • NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • Ethyl 2-(ethylamino)-6-methylbenzoate | C12H17NO2 | CID 13478137 - PubChem. (URL not available)
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (URL: [Link])

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

  • SAFETY DATA SHEET - FUJIFILM Wako. (URL not available)
  • Ethyl benzene - NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration. (URL: [Link])

  • Chemical Safety Guide, 5th Ed - ORS - NIH. (URL not available)
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. (URL not available)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (URL: [Link])

  • 58677-05-7 | Ethyl 2-amino-5-methylbenzo
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. (URL: [Link])

  • Ethanolamine - NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222 - PubChem - NIH. (URL: [Link])

  • Biohazardous Waste Disposal Guide - Environmental Health and Safety. (URL not available)
  • ethyl benzoate benzoic acid, ethyl ester - The Good Scents Company. (URL not available)
  • Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties - EPA. (URL not available)
  • ETHYL 2-CYANOACRYLATE | Occupational Safety and Health Administration. (URL: [Link])

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.